Cy7-YNE
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C38H45N3O7S2 |
|---|---|
分子量 |
719.9 g/mol |
IUPAC 名称 |
(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C38H45N3O7S2/c1-7-24-39-36(42)19-15-12-16-25-41-33-23-21-29(50(46,47)48)27-31(33)38(5,6)35(41)18-14-11-9-10-13-17-34-37(3,4)30-26-28(49(43,44)45)20-22-32(30)40(34)8-2/h1,9-11,13-14,17-18,20-23,26-27H,8,12,15-16,19,24-25H2,2-6H3,(H2-,39,42,43,44,45,46,47,48) |
InChI 键 |
AVNJFJGWLDAJJM-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Spectral Properties and Applications of Cy7-YNE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of Cy7-YNE, a near-infrared (NIR) fluorescent probe. This compound is a cyanine (B1664457) dye functionalized with a terminal alkyne group, rendering it a valuable tool for bio-conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." Its strong fluorescence in the NIR region makes it particularly well-suited for deep-tissue imaging and other applications where minimizing background autofluorescence is critical.
Core Spectral and Photophysical Properties
The defining characteristics of this compound lie in its interaction with light. Possessing a heptamethine chain, this dye absorbs and emits light in the near-infrared spectrum. This spectral window is highly advantageous for biological imaging as it aligns with the "NIR window" of biological tissues, where the absorption by endogenous molecules like hemoglobin and water is minimal. This results in deeper tissue penetration and a significantly improved signal-to-noise ratio.
Quantitative Spectral Data
The key photophysical parameters of a Cy7 alkyne analog are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.
| Property | Value |
| Maximum Absorption Wavelength (λabs) | 750 nm[1] |
| Maximum Emission Wavelength (λem) | 773 nm[1] |
| Molar Extinction Coefficient (ε) | 199,000 M-1cm-1[1] |
| Fluorescence Quantum Yield (Φ) | 0.3[1][2] |
Experimental Protocols
Accurate characterization and utilization of this compound require precise experimental procedures. The following sections detail the methodologies for determining its spectral properties and for its application in bio-labeling.
Spectroscopic Measurements
The determination of the absorption and emission spectra of this compound is fundamental to its application.
Objective: To measure the key spectral characteristics of this compound, including its maximum absorption and emission wavelengths.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., absolute ethanol (B145695), DMSO, or DMF)[1]
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as DMSO or DMF, given its limited water solubility[1][2].
-
From the stock solution, prepare a dilute working solution (e.g., in the micromolar range) in the desired solvent for analysis. To minimize aggregation, which can affect spectral properties, ensure the dye is fully dissolved. For cyanine dyes, it is crucial to use dry equipment and water-free solvents to prevent precipitation[3].
-
-
Absorption Spectrum Measurement:
-
Use a UV-Vis spectrophotometer to record the absorption spectrum of the this compound solution.
-
Use a cuvette containing the pure solvent as a blank to zero the instrument.
-
Scan a wavelength range that brackets the expected absorption maximum, for instance, from 600 nm to 850 nm[4].
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Emission Spectrum Measurement:
-
Use a fluorometer to measure the fluorescence emission spectrum.
-
Excite the sample at its absorption maximum (λmax) as determined in the previous step.
-
Record the emission spectrum over a wavelength range that captures the entire emission profile, for example, from 760 nm to 900 nm.
-
Identify the wavelength of maximum fluorescence emission.
-
Copper-Catalyzed Click Chemistry Labeling of Biomolecules
This compound is designed for covalent attachment to azide-modified biomolecules through a copper-catalyzed click reaction. The following is a general protocol for labeling proteins or oligonucleotides.
Objective: To covalently label an azide-functionalized biomolecule with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent, such as sodium ascorbate (B8700270)
-
A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)[5]
-
Reaction buffer (e.g., PBS)
-
DMSO or DMF for dissolving this compound
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in an appropriate aqueous buffer.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare stock solutions of copper(II) sulfate, sodium ascorbate, and the copper ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. The molar ratio will need to be optimized for the specific application.
-
Add the copper ligand to the reaction mixture, followed by the copper(II) sulfate.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Purification:
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for spectroscopic measurement and click chemistry labeling.
Caption: Workflow for Spectroscopic Measurement of this compound.
Caption: Workflow for Copper-Catalyzed Click Chemistry Labeling.
References
- 1. Cyanine 7 alkyne (A270182) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 4. lakeheadu.ca [lakeheadu.ca]
- 5. broadpharm.com [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
Cy7-YNE: A Technical Guide to its Excitation and Emission Spectra for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the photophysical properties of Cy7-YNE, a near-infrared (NIR) fluorescent probe featuring a terminal alkyne group. Tailored for researchers, scientists, and drug development professionals, this document details the excitation and emission spectra of this compound, outlines experimental protocols for its spectral characterization, and illustrates its utility in bioorthogonal chemistry.
Core Photophysical Properties of this compound
This compound is a heptamethine cyanine (B1664457) dye, a class of fluorophores known for their high molar extinction coefficients and strong fluorescence in the NIR region.[1] This spectral window is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio and deeper tissue penetration.[2] The key spectral characteristics of this compound are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [2] |
| Emission Maximum (λem) | ~773 nm | [2] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [2] |
Note: Spectral properties can exhibit slight variations depending on the solvent, pH, and conjugation status of the dye.[2]
Experimental Protocol: Determination of Excitation and Emission Spectra
The following protocol outlines a general procedure for measuring the excitation and emission spectra of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Spectrofluorometer equipped for NIR measurements
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO. Due to the low water solubility of many cyanine dyes, DMSO is a common solvent for initial dissolution.[]
-
Working Solution Preparation: Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration suitable for fluorescence measurements. To minimize inner filter effects, the absorbance of the solution at the excitation maximum should be kept low, ideally below 0.1.[4]
-
Absorbance Spectrum Measurement: Using a spectrophotometer, measure the absorbance spectrum of the this compound working solution to determine the absorption maximum (λabs).
-
Emission Spectrum Measurement:
-
Set the spectrofluorometer to excite the sample at its absorption maximum (λabs), determined in the previous step.
-
Scan a range of emission wavelengths, starting from approximately 20 nm above the excitation wavelength to capture the entire emission profile.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[5]
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer to detect emission at the emission maximum (λem), determined in the previous step.
-
Scan a range of excitation wavelengths, typically starting from around 650 nm up to the emission maximum.
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).[5]
-
-
Data Analysis: The collected data will yield the excitation and emission spectra of this compound, with the peaks of these spectra representing the excitation and emission maxima, respectively.
Application in Bioorthogonal Chemistry: Click Chemistry
The terminal alkyne group of this compound enables its conjugation to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This reaction is highly specific and efficient, allowing for the covalent labeling of biomolecules in complex biological systems.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound.
This reaction pathway allows for the specific attachment of the Cy7 fluorophore to a target molecule of interest, enabling its visualization and tracking in various biological applications, including in vivo imaging and fluorescence microscopy.[6][7]
References
An In-depth Technical Guide to Cy7-YNE: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy7-YNE is a near-infrared (NIR) fluorescent probe featuring a terminal alkyne group. As a member of the cyanine (B1664457) dye family, it exhibits strong absorption and fluorescence in the 750-800 nm spectral window, a region where biological tissue has minimal autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio. The alkyne functional group enables the covalent attachment of this compound to a wide array of azide-modified molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its utility in drug discovery and development.
Chemical Structure and Physicochemical Properties
The core structure of this compound consists of two indole (B1671886) rings linked by a heptamethine chain, which is responsible for its characteristic NIR fluorescence. An alkyne group is incorporated through a linker, facilitating its use in click chemistry. The exact structure and molecular weight can vary slightly depending on the specific linker and counter-ion present.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and its sulfonated derivative, Sulfo-Cy7-YNE. Data from various commercial suppliers are presented to provide a comprehensive overview.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C38H45N3O7S2 | [1] |
| Molecular Weight ( g/mol ) | 719.9 | [1] |
| Appearance | Dark green solid | [2] |
| Solubility | Soluble in DMSO, DMF, and alcohols | [3][4] |
| Storage Conditions | -20°C in the dark, desiccated | [3][4] |
Table 2: Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum (λex, nm) | 750 | [5] |
| Emission Maximum (λem, nm) | 773 | [5] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 199,000 | [5] |
| Fluorescence Quantum Yield (Φ) | 0.3 | [5] |
| Recommended Excitation Range (nm) | 700-770 | [3] |
| Recommended Emission Wavelength (nm) | 790 | [3] |
Table 3: Properties of Sulfo-Cy7-YNE
| Property | Value | Source(s) |
| Key Feature | Increased water solubility due to sulfonate groups | [2] |
| Excitation Maximum (λex, nm) | ~750 | [2] |
| Emission Maximum (λem, nm) | ~773 | [2] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 255,000 | [2] |
| Solubility | Water, DMSO, DMF | [2] |
Experimental Protocols
Synthesis of this compound (Representative Scheme)
While the precise, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a general and representative synthesis strategy for alkyne-functionalized heptamethine cyanine dyes involves a condensation reaction. Typically, an indole precursor is N-alkylated with a linker containing a terminal alkyne. This is followed by a condensation reaction with a heptamethine chain precursor in the presence of a second equivalent of the indole derivative.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general method for labeling an azide-containing biomolecule with this compound. Optimization may be required depending on the specific biomolecule and experimental conditions.[6][7][8]
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Aminoguanidine (B1677879) (optional, to scavenge reactive byproducts)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0. Avoid Tris buffers as they can interfere with the copper catalyst.
-
DMSO or DMF for dissolving this compound
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
Prepare a stock solution of your azide-modified biomolecule in the chosen reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the this compound stock solution. The molar ratio of this compound to the biomolecule may need to be optimized, but a starting point of 2-5 equivalents of this compound is recommended.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often used.[7] Let this mixture stand for a few minutes.
-
Add the CuSO₄/THPTA mixture to the reaction tube. A final copper concentration of 50-100 µM is a good starting point.[1]
-
If using, add aminoguanidine to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to room temperature. Protect the reaction from light.
-
-
Purification:
-
Purify the this compound-labeled biomolecule from unreacted dye and catalyst components using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.
-
Optimization:
-
Catalyst Concentration: The concentration of copper can be varied to optimize the reaction rate and minimize potential damage to the biomolecule.
-
Ligand: Different copper-chelating ligands can be tested to enhance reaction efficiency and protect the biomolecule.[6]
-
Reaction Time and Temperature: Adjust the incubation time and temperature to achieve optimal labeling efficiency.
-
Reactant Ratios: The molar ratio of this compound to the azide-modified biomolecule can be adjusted to control the degree of labeling.
Visualizations
Experimental Workflow for CuAAC Labeling
Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.
Applications in Drug Discovery and Development
The unique properties of this compound make it a valuable tool in various stages of drug discovery and development:
-
Target Identification and Validation: this compound can be used to label small molecule probes or antibodies to visualize their interaction with specific cellular targets.
-
High-Throughput Screening: Fluorescently labeled ligands can be employed in binding assays to screen for potential drug candidates.
-
Pharmacokinetics and Biodistribution: By labeling a drug candidate with this compound, its uptake, distribution, metabolism, and excretion (ADME) can be monitored in vivo using non-invasive imaging techniques.
-
Drug Delivery Systems: this compound can be conjugated to nanoparticles, liposomes, or other drug delivery vehicles to track their delivery to target tissues and cells.
-
In Vivo Imaging: The NIR fluorescence of Cy7 allows for deep tissue imaging in animal models, providing valuable insights into disease progression and therapeutic efficacy.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Technical Guide to the Solubility of Cy7-YNE in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cy7-YNE, a near-infrared (NIR) fluorescent probe crucial for a variety of research and drug development applications. Understanding the solubility of this reagent in both dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers is paramount for its effective use in experimental settings. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solution preparation.
Core Properties and Solubility Overview
This compound is a cyanine (B1664457) dye functionalized with an alkyne group, enabling its use in click chemistry for the labeling of biomolecules. Like many cyanine dyes, this compound exhibits limited solubility in aqueous solutions, a critical consideration for biological experiments. Its solubility is significantly enhanced in organic solvents such as DMSO, which is commonly used to prepare concentrated stock solutions.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound and the closely related compound Cy7. It is important to note that the solubility of cyanine dyes can be influenced by factors such as pH, ionic strength, and the presence of additives.
| Compound | Solvent/Buffer | Reported Solubility | Reference |
| This compound | DMSO | ≥ 25.0 mg/mL | [1] |
| This compound | 20% SBE-β-CD in Saline (from DMSO stock) | ≥ 2.5 mg/mL | [1] |
| Cy7 | DMSO | ~10 mg/mL | [2] |
| Cy7 | PBS (pH 7.2) | ~1 mg/mL | [2] |
Note: "≥" indicates that the saturation point was not reached at the specified concentration.
Experimental Protocols for Solubility Determination
The following protocols provide methodologies for determining the solubility of this compound in a solvent of interest.
Method 1: Visual Assessment of Solubility
This protocol is a straightforward method for estimating the solubility of this compound based on visual inspection.
Materials:
-
This compound solid
-
Solvent of interest (e.g., DMSO, PBS, TRIS buffer)
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation of a Concentrated Slurry: Weigh out a known amount of this compound (e.g., 1 mg) and add a small volume of the solvent (e.g., 100 µL) to create a concentrated slurry.
-
Serial Dilution and Dissolution:
-
Vortex the slurry vigorously for 2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, add an additional volume of solvent to dilute the concentration (e.g., add another 100 µL) and repeat the vortexing.
-
Continue this process of serial dilution and vortexing until the solution becomes clear and free of visible particles.
-
-
Solubility Determination: The solubility is the highest concentration at which a clear solution is obtained.
Method 2: Spectrophotometric Determination of Solubility
This method provides a more quantitative assessment of solubility by measuring the absorbance of a saturated solution.
Materials:
-
This compound solid
-
Solvent of interest
-
Vortex mixer
-
Thermostatic shaker
-
Microcentrifuge (capable of high speed)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.
-
Equilibration: Tightly seal the tube and place it in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Measurement: Carefully collect the supernatant, ensuring no solid particles are transferred. Prepare a series of dilutions of the supernatant with the same solvent. Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of this compound (~750 nm).
-
Calculation: Use a previously established calibration curve of this compound in the same solvent to determine the concentration of the saturated solution from its absorbance. The solubility is this determined concentration.
Experimental Workflow: Preparing this compound Solutions
The following diagram illustrates a typical workflow for preparing this compound solutions for experimental use, starting from a stock solution in DMSO.
Caption: Workflow for preparing this compound solutions.
Conclusion
The solubility of this compound is a critical parameter that dictates its handling and application in research. While highly soluble in DMSO, its limited aqueous solubility necessitates careful preparation of working solutions, often involving the use of a DMSO co-solvent. The protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their experimental designs. It is recommended that solubility be empirically determined for specific buffer systems and experimental conditions to ensure optimal performance.
References
The Mechanism of Cy7-YNE in Click Chemistry: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of Cy7-YNE in click chemistry reactions, providing a comprehensive resource for its application in bioconjugation, cellular imaging, and drug development. This compound, a near-infrared fluorescent probe equipped with a terminal alkyne group, is a powerful tool for the specific and efficient labeling of biomolecules.
Core Principles of this compound and Click Chemistry
This compound is a bespoke molecule designed for "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate minimal and inoffensive byproducts.[1] The reactivity of this compound is centered on its terminal alkyne group, which readily participates in a highly efficient and specific reaction with an azide-functionalized molecule. This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage.[2][3]
The bio-orthogonal nature of the azide (B81097) and alkyne functional groups is a key advantage; they are largely absent in biological systems, ensuring that the reaction proceeds with high specificity and minimal side reactions with endogenous molecules.[3][4]
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of this compound's utility in click chemistry. It is not a concerted cycloaddition but rather a stepwise process facilitated by a copper(I) catalyst. The reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1] The generally accepted mechanism involves the following key steps:
-
Formation of Copper-Acetylide Intermediate: In the presence of a copper(I) source, the terminal alkyne of this compound coordinates with the copper ion. Subsequent deprotonation, often facilitated by a base or through the influence of the copper itself, leads to the formation of a copper-acetylide intermediate.
-
Activation of the Azide: The azide-containing molecule then coordinates to the copper center of the copper-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated azide and the alkyne, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonation: This intermediate rapidly rearranges to a more stable five-membered triazole ring structure. A final protonation step releases the triazole-linked product and regenerates the copper(I) catalyst, allowing it to participate in further catalytic cycles.
This catalytic cycle results in the exclusive formation of the 1,4-disubstituted triazole isomer, ensuring a high degree of regioselectivity.
Quantitative Data
The efficiency of click chemistry reactions is a key attribute. The following tables summarize important quantitative parameters for Cy7 and CuAAC reactions.
| Photophysical Properties of Cy7 | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [5] |
| Emission Maximum (λem) | ~778 nm | [5] |
| Molar Extinction Coefficient (ε) | ~276,000 M⁻¹cm⁻¹ | [6] |
| Quantum Yield (Φ) in aqueous solution | ~0.12 | [7] |
| Kinetic Data for CuAAC Reactions | Value |
| Second-Order Rate Constant (k₂) | 10¹ - 10⁴ M⁻¹s⁻¹ |
Experimental Protocols
General Protocol for Labeling Azide-Modified Proteins with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing an azide functional group. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The buffer should be free of primary amines (e.g., Tris) and ammonium (B1175870) ions.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate buffer.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution and PBS to the desired final volume.
-
Add the this compound stock solution to achieve the desired final concentration (a molar excess of 10-20 fold over the protein is a good starting point).
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution. The final concentration of copper can be optimized, but a typical starting point is 0.1-0.5 mM.
-
-
Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration is typically 5-10 times that of the copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the Cy7-labeled protein conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents.
Troubleshooting and Optimization
-
Low Labeling Efficiency:
-
Optimize Reactant Concentrations: Vary the molar ratio of this compound to the azide-modified biomolecule.
-
Check Reagent Quality: Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or high concentrations of chelating agents that can interfere with the copper catalyst.
-
-
Protein Aggregation:
-
Hydrophilicity: Cy7 is a relatively hydrophobic molecule. If aggregation is observed, consider using a more hydrophilic variant of the dye or adding solubility-enhancing agents to the reaction buffer.
-
Degree of Labeling: Over-labeling can lead to aggregation. Reduce the molar excess of this compound.
-
-
Fluorescence Quenching:
-
Aggregation: H-aggregation of cyanine (B1664457) dyes in aqueous solutions can lead to self-quenching. Ensure the final concentration of the labeled conjugate is appropriate for the application.
-
Proximity of Dyes: A high degree of labeling can bring dye molecules into close proximity, leading to quenching. Optimize the labeling ratio to avoid this.
-
Visualizations
Signaling Pathway: The Ras-Raf-MEK-ERK Cascade
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8][] Fluorescent probes like this compound can be used to label components of this pathway, such as specific kinases or their substrates, to visualize their localization and interactions within the cell.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
Experimental Workflow: Protein Labeling with this compound
The following diagram illustrates a typical workflow for labeling an azide-modified protein with this compound.
Caption: Experimental workflow for protein labeling.
Logical Relationship: Components of CuAAC
This diagram shows the logical relationship between the key components involved in the copper-catalyzed azide-alkyne cycloaddition reaction.
Caption: Key components of the CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. FastClick™ Cy7 Alkyne | AAT Bioquest [aatbio.com]
- 6. Computational Design, Synthesis, and Photochemistry of Cy7‐PPG, an Efficient NIR‐Activated Photolabile Protecting Group for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Cy7-YNE: An In-depth Technical Guide to Advanced Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy7-YNE, a near-infrared (NIR) fluorescent probe, and its applications in advanced fluorescence labeling. We will delve into its core principles, quantitative properties, detailed experimental protocols, and practical applications, offering a valuable resource for researchers in cell biology, immunology, and drug development.
Core Principles of this compound Labeling
This compound is a fluorescent labeling agent featuring a Cy7 fluorophore and a terminal alkyne group (-YNE). The Cy7 component is a heptamethine cyanine (B1664457) dye that exhibits excitation and emission in the near-infrared (NIR) spectrum, a region advantageous for biological imaging due to reduced tissue autofluorescence and deeper photon penetration[1][2]. The terminal alkyne functional group enables covalent conjugation to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry"[3][4][5]. This reaction is characterized by its high specificity, quantitative yields, and mild reaction conditions, making it ideal for labeling sensitive biological samples[3][5].
Quantitative Data Presentation
For reproducible and optimized labeling experiments, a clear understanding of the quantitative properties of this compound is essential. The following tables summarize the key photophysical properties of the Cy7 fluorophore and the recommended reaction conditions for CuAAC-mediated labeling.
Table 1: Photophysical Properties of Cy7 Fluorophore
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~750 - 756 nm | [2] |
| Maximum Emission Wavelength (λem) | ~776 - 779 nm | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.3 | [2] |
| Molecular Weight | ~682.85 g/mol | [2] |
Table 2: Recommended Reaction Conditions for this compound Labeling via CuAAC
| Parameter | Recommended Range | Notes | Reference(s) |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [6] |
| Molar Ratio (this compound:Azide-Biomolecule) | 1.5:1 to 10:1 | The optimal ratio should be determined empirically for each biomolecule. | [7] |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 µM - 1 mM | Pre-complexation with a ligand is recommended. | [8][9] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Should be freshly prepared. | [8][9] |
| Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) | 250 µM - 5 mM | Essential for protecting biomolecules and enhancing reaction efficiency. | [8][9][10] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Tris-based buffers should be avoided as they can interfere with the reaction. | [9] |
| pH | 6.5 - 8.5 | A pH of ~7 is generally optimal. | [9] |
| Incubation Time | 30 minutes - 2 hours | Can be performed at room temperature. | [11] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 37°C) can sometimes accelerate the reaction. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Protocol for Labeling Azide-Modified Proteins with this compound
This protocol describes the fundamental steps for conjugating this compound to a protein that has been functionalized with an azide (B81097) group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare fresh Sodium Ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the this compound stock solution to the protein solution. The final concentration of DMSO should be kept low (typically <10%) to avoid protein denaturation.
-
Prepare a premix of CuSO₄ and THPTA by adding the THPTA solution to the CuSO₄ solution. A 5:1 ligand to copper ratio is often used[12].
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification:
-
Purify the this compound labeled protein from unreacted dye and catalyst components using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7). A correction factor for the dye's absorbance at 280 nm should be applied.
-
Experimental Workflow for Cell Surface Labeling
This workflow outlines the process of labeling cell surface glycoproteins that have been metabolically engineered to display azide groups.
Mandatory Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The following diagram illustrates the catalytic cycle of the CuAAC reaction, the core chemical transformation enabling this compound labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioclone.net [bioclone.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axispharm.com [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
Using Cy7-YNE for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the utilization of Cy7-YNE, a near-infrared (NIR) fluorescent dye, for in vivo imaging studies. This compound's amenability to bioorthogonal "click" chemistry makes it a powerful tool for the specific and stable labeling of biomolecules for preclinical research and drug development. This guide details the properties of this compound, provides standardized experimental protocols for its conjugation and subsequent in vivo application, and presents quantitative data from a representative in-vivo study.
Introduction to this compound for In Vivo Imaging
This compound is a fluorescent dye belonging to the cyanine (B1664457) family, which is characterized by its absorption and emission in the near-infrared (NIR) spectrum.[1] This spectral window (approximately 700-900 nm) is highly advantageous for in vivo imaging in small animals due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible range.[2][3]
A key feature of this compound is the presence of a terminal alkyne group (-YNE). This functional group allows for its covalent conjugation to molecules containing an azide (B81097) (-N3) moiety through a highly efficient and bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[4][5][6] This reaction is highly specific, proceeds under mild conditions, and is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for labeling sensitive biomolecules.[6][7][8]
Key Properties of this compound:
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~700-770 nm | [9] |
| Emission Maximum (λem) | ~790 nm | [9] |
| Molecular Weight | 719.91 g/mol | [9] |
| Reactive Group | Terminal Alkyne | [4] |
| Conjugation Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [9] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to an azide-modified molecule and a general protocol for a subsequent in vivo imaging study in a murine tumor model.
Protocol for this compound Conjugation via Click Chemistry (CuAAC)
This protocol describes the conjugation of this compound to an azide-modified peptide or protein.
Materials:
-
Azide-modified peptide or protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10) or dialysis equipment
-
Inert gas (argon or nitrogen)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide or protein in PBS.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO4 in water (e.g., 20 mM).
-
Prepare a stock solution of THPTA in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use.
-
Prepare a stock solution of aminoguanidine in water (e.g., 100 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with PBS.
-
Add the this compound stock solution. The molar ratio of this compound to the biomolecule may need to be optimized, but a 2 to 5-fold molar excess of the dye is a good starting point.
-
Premix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Add this mixture to the reaction tube to achieve a final copper concentration of 0.10-0.25 mM.
-
Add aminoguanidine to a final concentration of 5 mM.
-
(Optional but recommended) Degas the mixture by gently bubbling with an inert gas for 5-10 minutes to remove oxygen, which can interfere with the reaction.
-
-
Initiation of Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the solution and protect it from light.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The optimal reaction time will depend on the specific biomolecules being conjugated.
-
-
Purification of the Conjugate:
-
Separate the this compound-conjugated biomolecule from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS.
-
Alternatively, purify the conjugate by dialysis against PBS.
-
Collect the fractions containing the labeled biomolecule.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a spectrophotometer.
-
The degree of labeling (DOL) can be calculated by measuring the absorbance at the maximum wavelength for the biomolecule (e.g., 280 nm for protein) and for Cy7 (around 750 nm).
-
Protocol for In Vivo Fluorescence Imaging of a Tumor-Bearing Mouse
This protocol outlines the general procedure for imaging a tumor-bearing mouse injected with a this compound-labeled targeting agent.
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
Purified this compound-labeled probe
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate filters for Cy7 (Excitation: ~745 nm, Emission: ~820 nm)
-
Animal warming system
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage, which should be heated to maintain the animal's body temperature.
-
Apply ophthalmic ointment to the mouse's eyes to prevent them from drying.
-
-
Probe Administration:
-
Dilute the this compound-labeled probe to the desired concentration in sterile PBS. The optimal dose will depend on the specific probe and target, but a typical starting dose is in the range of 1-10 nmol per mouse.
-
Inject the probe via an appropriate route (e.g., intravenous tail vein injection). The injection volume is typically 100-200 µL.
-
-
Image Acquisition:
-
Acquire a baseline image before probe injection to assess autofluorescence.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution of the probe and its accumulation in the tumor.[10]
-
Set the imaging parameters on the in vivo imaging system, including exposure time, binning, f/stop, and the appropriate excitation and emission filters for Cy7.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a non-target tissue area (e.g., muscle) in the images.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Analysis:
-
At the final imaging time point, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Image the excised organs using the in vivo imaging system to confirm the in vivo findings and to get a more precise assessment of the probe's biodistribution.[10]
-
Quantitative Data Presentation
The following table presents representative quantitative data from an in vivo imaging study using a Cy7-labeled RGD peptide targeting integrin αvβ3 in a U87MG tumor xenograft model. While this study utilized a Cy7-NHS ester for conjugation, the data provides a valuable reference for the expected tumor-to-normal tissue contrast that can be achieved with Cy7-labeled targeting molecules.
Tumor-to-Normal Tissue (T/N) Ratios of Cy7-RGD Conjugates at 2 hours Post-Injection [1]
| Cy7-Conjugated Peptide | T/N Ratio (Control) | T/N Ratio (Blocked with excess c(RGDyK)) |
| Monomer: Cy7-c(RGDyK) | 2.50 ± 0.15 | 1.61 ± 0.08 |
| Dimer: Cy7-E[c(RGDyK)]₂ | 2.72 ± 0.08 | 1.58 ± 0.01 |
| Tetramer: Cy7-E{E[c(RGDyK)]₂}₂ | 4.35 ± 0.26 | 1.95 ± 0.02 |
Data are presented as mean ± standard deviation.
Biodistribution of Cy7-Labeled Cell-Derived Nanovesicles (CDNs) and Exosomes 24 hours Post-Injection
| Organ | Radiance Efficiency (p/sec/cm²/sr) - CDNs | Radiance Efficiency (p/sec/cm²/sr) - Exosomes |
| Tumor | ~1.8 x 10⁸ | ~1.0 x 10⁸ |
| Liver | ~2.5 x 10⁸ | ~2.2 x 10⁸ |
| Spleen | ~0.5 x 10⁸ | ~0.4 x 10⁸ |
| Kidney | ~0.3 x 10⁸ | ~0.2 x 10⁸ |
| Lung | ~0.2 x 10⁸ | ~0.15 x 10⁸ |
| Heart | ~0.1 x 10⁸ | ~0.1 x 10⁸ |
Values are approximated from the provided bar chart in the source.
Visualizations
This compound Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Copper-catalyzed click chemistry for labeling.
General Workflow for In Vivo Imaging with a this compound Labeled Probe
Caption: Workflow for a targeted in vivo imaging study.
References
- 1. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo targeting through click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Protein and Peptide Labeling with Cy7-YNE
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and drug development, the precise labeling of proteins and peptides is fundamental for elucidating their function, localization, and interactions. Cy7-YNE is a near-infrared (NIR) fluorescent probe that offers a powerful solution for covalently tagging biomolecules. It comprises a Cy7 fluorophore, which emits in the NIR spectrum (750-800 nm), and a terminal alkyne (-YNE) functional group.[1][2][3] This unique combination allows for highly specific and stable labeling through bioorthogonal "click chemistry," a method that has revolutionized bioconjugation.[4][5]
The use of NIR dyes like Cy7 is particularly advantageous for in vivo imaging and deep-tissue applications due to reduced autofluorescence, minimal light scattering, and deeper tissue penetration compared to visible light fluorophores.[][7][8] This guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols, and its applications in research and drug development.
Core Principle: Bioorthogonal Labeling via Click Chemistry
This compound utilizes one of the most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][9] This reaction forms a highly stable triazole linkage between the alkyne group on this compound and an azide (B81097) group introduced onto the target protein or peptide.[10][11] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes, as neither azide nor alkyne groups are typically found in biological systems.[10]
The CuAAC reaction is known for its high efficiency, rapid kinetics, and compatibility with a wide range of aqueous buffers and pH levels (typically pH 4-11), making it ideal for modifying sensitive biomolecules.[5][11]
Properties and Handling of this compound
Proper handling and storage of this compound are crucial for maintaining its reactivity and fluorescence properties.
| Property | Value | Reference |
| Molecular Formula | C₄₇H₅₄N₃O₂⁺ | [1] |
| Molecular Weight | 719.91 g/mol | [1] |
| Excitation (Ex) | ~700 - 770 nm | [1] |
| Emission (Em) | ~790 nm | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [] |
| Storage | Store at -20°C or -80°C, protected from light. Stock solutions are stable for ~1 month at -20°C and ~6 months at -80°C. | [1] |
Note: Common Cy7 dyes have low water solubility. For reactions with biomolecules sensitive to organic solvents, a sulfonated version of the dye may be more appropriate if available.[]
Experimental Workflow and Protocols
The successful labeling of a protein or peptide with this compound first requires the incorporation of an azide handle into the target biomolecule. This can be achieved through various methods, such as metabolic labeling with azide-bearing amino acid analogs (e.g., azidohomoalanine) or post-translational chemical modification of specific amino acid residues.
Quantitative Parameters for CuAAC Labeling
The following table provides recommended starting concentrations and ratios for the CuAAC reaction. These parameters often require optimization depending on the specific protein or peptide.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (this compound:Protein) | 5:1 to 20:1 | A molar excess of the dye ensures efficient labeling. Over-labeling can sometimes lead to quenching or aggregation.[7] |
| Copper(I) Catalyst | 100 - 500 µM | Typically from a CuSO₄ stock with a reducing agent (e.g., sodium ascorbate). |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Used to reduce Cu(II) to the active Cu(I) state. |
| Copper Ligand (e.g., TBTA, THPTA) | 500 µM - 1 mM | Prevents copper precipitation and protects the biomolecule from oxidative damage. |
| Reaction Buffer | PBS, Tris, or Bicarbonate Buffer | Ensure buffer is free of chelating agents like EDTA. Reaction is tolerant to a wide pH range.[5] |
| Incubation Time & Temperature | 1 - 4 hours at Room Temperature | Reaction can be performed at 4°C overnight if the protein is unstable. |
Experimental Protocol: Labeling of Azide-Modified Proteins
This protocol provides a general method for labeling a purified, azide-containing protein with this compound.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh solution of Sodium Ascorbate.
-
Prepare the catalyst premix: combine the CuSO₄ solution and the ligand solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to its final desired concentration (e.g., 5 µM).
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess). Mix gently.
-
Add the catalyst premix (CuSO₄/Ligand) to a final concentration of ~250 µM copper.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing or rotation is recommended.
-
-
Purification:
-
Terminate the reaction (optional, can be done by adding EDTA).
-
Remove the unreacted this compound and copper catalyst by passing the reaction mixture through a desalting or size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
-
Experimental Protocol: In-Gel Fluorescence Analysis
This protocol allows for the visualization of this compound labeled proteins after separation by SDS-PAGE.[12]
Materials:
-
This compound labeled protein lysate or purified protein.
-
SDS-PAGE loading buffer.
-
Polyacrylamide gel and electrophoresis system.
-
Fluorescence gel imager with NIR detection capabilities (e.g., excitation/emission filters for Cy7).
Procedure:
-
Sample Preparation:
-
Mix the this compound labeled protein sample with SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until adequate separation is achieved.
-
-
In-Gel Imaging:
-
Carefully remove the gel from the electrophoresis apparatus.
-
Do not proceed with Coomassie or silver staining if direct fluorescence imaging is desired.
-
Place the gel directly into a fluorescence imager equipped with filters appropriate for Cy7 (e.g., ~750 nm excitation and ~780 nm emission).
-
Capture the fluorescence image to visualize the labeled protein bands.
-
-
Post-Imaging Staining (Optional):
-
After fluorescence imaging, the same gel can be stained with a total protein stain like Coomassie Blue to visualize all protein bands and confirm the specificity of the fluorescent signal.
-
Characterization and Applications
Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein, is a critical quality control parameter.[13] It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (~750 nm for Cy7).
Calculation:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 750 nm (A₇₅₀).
-
Calculate the protein concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor (A₂₈₀ / A₇₅₀) for the Cy7 dye.
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₇₅₀ / ε_dye
-
Where ε_dye for Cy7 is ~250,000 M⁻¹cm⁻¹.
-
-
Calculate the DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
An optimal DOL for antibodies is often between 2 and 10 to ensure a bright signal without compromising biological activity or causing self-quenching.[13]
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool for:
-
In Vivo Imaging: The NIR fluorescence of Cy7 allows for deep-tissue imaging in small animal models, enabling researchers to track the biodistribution and target engagement of labeled therapeutic proteins, antibodies, or peptides.[14][15]
-
High-Throughput Screening: Fluorescently labeled peptides can be used to develop assays for screening enzyme activity (e.g., proteases, kinases), which is a crucial step in drug discovery.[]
-
Cellular Imaging: Labeled proteins can be visualized in live cells to study their localization, trafficking, and interaction with other biomolecules using fluorescence microscopy.
-
Proteomics: this compound can be used for activity-based protein profiling (ABPP) to identify and quantify active enzymes in complex biological samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. bioclone.net [bioclone.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 10. interchim.fr [interchim.fr]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Cy7-YNE Dye: A Technical Guide to its Near-Infrared Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The heptamethine cyanine (B1664457) dye, Cy7-YNE, is a versatile near-infrared (NIR) fluorescent probe engineered for bioorthogonal labeling applications. Its core structure features a terminal alkyne group, making it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction enables the covalent attachment of this compound to a wide array of azide-modified biomolecules, including proteins, peptides, and oligonucleotides, facilitating their visualization and tracking in complex biological systems. This guide provides an in-depth overview of the NIR properties of this compound, detailed experimental protocols for its use, and a discussion of its applications in biological research and drug development.
Core Photophysical and Spectroscopic Data
The utility of this compound as a fluorescent label is defined by its key photophysical parameters, which are summarized in the table below. These properties are critical for designing and optimizing fluorescence-based experiments.
| Spectral Property | Value | Notes |
| Excitation Maximum (λex) | ~750 nm | Peak wavelength for light absorption.[1] |
| Emission Maximum (λem) | ~773-790 nm | Peak wavelength for fluorescence emission.[1][2] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | A measure of the dye's ability to absorb light at its excitation maximum.[1] |
| Fluorescence Quantum Yield (Φf) | ~0.3 | The efficiency of converting absorbed photons into emitted fluorescent photons.[1] |
| Stokes Shift | ~23-40 nm | The difference between the excitation and emission maxima. |
| Recommended Excitation Range | 700-770 nm | |
| Recommended Emission Range | >751 nm |
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Biomolecules
This protocol provides a general workflow for the covalent conjugation of this compound to an azide-modified biomolecule.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 1-5 mg/mL solution of the azide-modified biomolecule in PBS.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the this compound stock solution. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 2-5 molar equivalents of this compound is recommended.
-
Add the THPTA solution to the reaction mixture at a final concentration of 1-2 mM.
-
Add the CuSO₄ solution to a final concentration of 0.25-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the this compound-labeled biomolecule from unreacted dye and catalyst using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.
-
Collect the fractions containing the labeled biomolecule, which can often be identified by their color and fluorescence.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for this compound).
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes a comparative method for determining the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol (B145695) or PBS)
-
Quantum yield standard with a known quantum yield in the NIR range (e.g., IR-125)
Procedure:
-
Preparation of Solutions:
-
Prepare a series of five dilutions of both the this compound sample and the quantum yield standard in the chosen solvent. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance at the excitation wavelength that will be used for fluorescence measurements.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each solution of the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each measurement.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the this compound sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard.
-
-
Signaling Pathways and Experimental Workflows
A key application of this compound is in the visualization of post-translationally modified proteins, such as glycoproteins. The following workflow describes the metabolic labeling and subsequent fluorescence imaging of cellular glycans.
This workflow enables the investigation of dynamic changes in protein glycosylation, which is implicated in various physiological and pathological processes, including cancer progression and immune responses.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research and development:
-
Proteomics and Glycomics: Selective labeling and identification of post-translationally modified proteins.
-
Cellular Imaging: High-contrast imaging of labeled biomolecules in cells and tissues due to the low autofluorescence in the NIR window.
-
In Vivo Imaging: Deep tissue penetration of NIR light allows for non-invasive imaging in small animal models to study drug delivery, biodistribution, and target engagement.[3]
-
Drug Discovery: Development of targeted drug delivery systems where the this compound label can be used to track the localization and accumulation of the therapeutic agent.
-
Diagnostics: Potential for the development of NIR-based diagnostic probes for the detection of disease biomarkers.
References
Tracking Cells in Living Organisms with Cy7-YNE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track cells in vivo is a cornerstone of modern biomedical research, providing invaluable insights into cell fate, migration, and the mechanisms of disease and therapy. This technical guide details the use of Cy7-YNE, a near-infrared (NIR) fluorescent probe, for the robust and sensitive tracking of cells within living organisms. The methodology leverages a powerful two-step bioorthogonal chemistry approach: metabolic glycoengineering followed by a copper-free click chemistry reaction. This strategy allows for the covalent attachment of the Cy7 fluorophore to the cell surface with minimal impact on cellular viability and function, enabling long-term, non-invasive imaging in deep tissues.[1][2][3]
The core principle involves the introduction of azide (B81097) chemical reporters onto the cell surface glycans through the cells' own metabolic machinery.[1][4] Subsequently, the alkyne group ("-YNE") of the this compound molecule selectively reacts with the azide-modified glycans via a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[3][5] The resulting covalently labeled cells can then be visualized in vivo using NIR fluorescence imaging, which offers deep tissue penetration and low background autofluorescence.[6]
This guide provides a comprehensive overview of the entire workflow, from cell labeling to in vivo imaging and data analysis. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying processes to aid researchers in the successful application of this powerful cell tracking technology.
Data Presentation
Photophysical Properties of Cy7-Alkyne
The selection of a suitable fluorophore is critical for in vivo imaging. Cy7 is a heptamethine cyanine (B1664457) dye that exhibits absorption and emission in the near-infrared spectrum, a window where biological tissues are most transparent.[7] This property minimizes tissue autofluorescence and allows for deeper light penetration. The key photophysical properties of a commercially available Cy7-alkyne are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 - 756 nm | [2][8] |
| Emission Maximum (λem) | ~773 - 779 nm | [2][8] |
| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | [2][8] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.3 | [2][9] |
Cell Labeling Parameters
The efficiency of cell labeling and the maintenance of cell health are paramount for meaningful in vivo tracking studies. The following table provides typical parameters for the metabolic labeling of cells with an azido (B1232118) sugar and subsequent reaction with an alkyne-functionalized dye.
| Parameter | Recommended Range/Value | Notes | Reference |
| Metabolic Labeling | |||
| Azido Sugar (e.g., Ac4ManNAz) Concentration | 10 - 75 µM | Optimal concentration is cell-type dependent and should be determined empirically. | [10] |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher azide expression. | [10] |
| Copper-Free Click Reaction (SPAAC) | |||
| Alkyne-Dye (e.g., this compound) Concentration | 20 - 100 µM | Concentration should be optimized to maximize signal while minimizing background. | [11] |
| Reaction Time | 30 - 60 minutes | Shorter reaction times are possible with more reactive cyclooctynes. | [11] |
| Post-Labeling Assessment | |||
| Labeling Efficiency | >90% (as determined by flow cytometry) | Varies with cell type and labeling conditions. | [12][13] |
| Cell Viability | >95% | Copper-free click chemistry is generally considered non-toxic to cells. | [1][14] |
In Vivo Imaging and Biodistribution
Following intravenous administration, the biodistribution of labeled cells can be monitored over time using NIR fluorescence imaging. The data below represents a typical biodistribution profile for mesenchymal stem cells (MSCs) labeled with a NIR dye, quantified as the percentage of the injected dose per gram of tissue (%ID/g). It is important to note that biodistribution is highly dependent on the cell type, animal model, and route of administration.
| Organ | %ID/g at 4 hours | %ID/g at 24 hours | %ID/g at 14 days | Reference |
| Lungs | High initial accumulation | Decreasing | Low | [6][15] |
| Liver | Moderate | Increasing | Stable | [6][15] |
| Spleen | Moderate | Increasing | Stable | [6][15] |
| Kidneys | Low | Low | Low | [15][16] |
| Brain (in glioma model) | Low | Increasing | Peak | [6] |
| Tumor (in xenograft model) | Low | Increasing | Peak | [6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azido Sugars
This protocol describes the introduction of azide groups onto the cell surface glycans using a peracetylated azido sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10 mM stock solution.
-
Cell Seeding: Seed the cells in a culture dish at a density that will allow for optimal growth during the labeling period.
-
Metabolic Labeling: The following day, add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM.[10]
-
Incubation: Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).[10]
-
Harvesting and Washing: After incubation, harvest the cells using a non-enzymatic cell dissociation solution (for adherent cells). Wash the cells three times with PBS by centrifugation (300 x g for 5 minutes) to remove any unincorporated azido sugar.
-
Cell Counting and Viability Assessment: Resuspend the cells in PBS and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol 2: Cell Labeling with this compound via Copper-Free Click Chemistry
This protocol details the covalent attachment of this compound to the azide-modified cells.
Materials:
-
Azide-modified cells (from Protocol 1)
-
This compound
-
DMSO
-
PBS containing 1% bovine serum albumin (BSA)
Procedure:
-
Prepare this compound Staining Solution: Dissolve this compound in DMSO to make a 1 mM stock solution. Dilute the stock solution in PBS with 1% BSA to a final concentration of 50 µM.
-
Cell Resuspension: Resuspend the washed, azide-modified cells in the this compound staining solution at a concentration of 1 x 10⁶ cells/mL.
-
Click Reaction: Incubate the cell suspension for 30-60 minutes at 37°C, protected from light.[11]
-
Washing: After incubation, wash the cells three times with PBS containing 1% BSA to remove any unreacted this compound.
-
Final Resuspension: Resuspend the final cell pellet in an appropriate buffer for in vivo administration (e.g., sterile PBS).
Protocol 3: In Vivo Cell Tracking and Biodistribution Analysis
This protocol outlines the procedure for injecting the labeled cells into an animal model and monitoring their distribution using NIR fluorescence imaging.
Materials:
-
This compound labeled cells
-
Animal model (e.g., mouse)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) or similar NIR fluorescence imager
-
Sterile PBS
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Cell Injection: Inject a known number of this compound labeled cells (e.g., 1 x 10⁶ cells in 100 µL of sterile PBS) into the animal via the desired route (e.g., intravenous tail vein injection).
-
In Vivo Imaging: Place the anesthetized animal in the imaging chamber of the NIR imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours, and daily thereafter). Use an excitation filter around 740-750 nm and an emission filter around 770-780 nm.
-
Ex Vivo Organ Imaging: At the final time point, euthanize the animal and carefully dissect the major organs (e.g., lungs, liver, spleen, kidneys, heart, brain, tumor). Arrange the organs in the imaging system and acquire a final fluorescence image.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the organs in both the in vivo and ex vivo images. Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI. To determine the %ID/g, a standard curve of known concentrations of the labeled cells can be imaged, or the total fluorescence of the injected dose can be used for normalization.[17][18]
Mandatory Visualization
References
- 1. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo near-infrared imaging for the tracking of systemically delivered mesenchymal stem cells: tropism for brain tumors and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanine 7 alkyne [equivalent to Cy7® alkyne] | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 12. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodistribution and persistence of human umbilical cord-derived mesenchymal stem cells in NCG mice: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Cy7-YNE Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] This reaction's specificity, reliability, and biocompatibility have made it an invaluable tool in drug development, bioconjugation, and cellular imaging.[4][5] The reaction joins a terminal alkyne and an azide (B81097) to form a stable triazole linkage, a process that is exceptionally selective and proceeds under mild, aqueous conditions.[1][6]
This application note provides a detailed protocol for the use of Cy7-YNE, a near-infrared (NIR) fluorescent probe functionalized with a terminal alkyne, in copper-catalyzed click chemistry reactions.[7] Cy7 is a widely used fluorophore for in vivo imaging due to its favorable spectral properties.[7] The following protocol is designed for the conjugation of this compound to azide-modified biomolecules, such as proteins, nucleic acids, or other molecular probes.
Principle of the Reaction
The CuAAC reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[8][9] To enhance the reaction rate and prevent the precipitation of copper salts, a chelating ligand like Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[6][8] The ligand stabilizes the Cu(I) oxidation state, which is crucial for the catalytic cycle.[6][10] The reaction is highly specific between the alkyne and azide moieties, with minimal side reactions with other functional groups present in biological samples.[11][12]
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors, including the concentration of reactants, the copper catalyst, the ligand, and the reducing agent. The following table summarizes typical reaction conditions for the labeling of biomolecules.
| Parameter | Concentration/Ratio | Notes |
| Alkyne-modified Biomolecule | 1 - 100 µM | Optimal concentration may vary depending on the specific biomolecule. |
| Azide (e.g., Cy7-Azide) | 1.5 - 50 equivalents (relative to alkyne) | An excess of the azide probe is generally used to ensure complete labeling.[8][13] |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | The copper source for the in situ generation of the Cu(I) catalyst.[9] |
| Ligand (THPTA or TBTA) | 1-5 equivalents (relative to CuSO₄) | Stabilizes the Cu(I) catalyst and accelerates the reaction. THPTA is water-soluble and ideal for biological applications.[6][8] |
| Sodium Ascorbate | 2.5 - 5 mM | A reducing agent used to generate and maintain the Cu(I) catalytic species. A fresh solution is recommended.[8][9] |
| Reaction Time | 30 - 60 minutes | Can be extended to overnight for challenging conjugations.[12][13] |
| Reaction Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature.[12] |
| Solvent | Aqueous Buffer (e.g., PBS, TEAA) with co-solvent (e.g., DMSO, DMF) | Co-solvents may be necessary to solubilize hydrophobic reagents like this compound.[14] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction between an alkyne-modified biomolecule and Cy7-azide.
Caption: Workflow for this compound Click Chemistry.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling an azide-modified biomolecule with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Reaction Buffer (e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.4 or 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0)
-
Purification system (e.g., HPLC, spin column, or precipitation reagents)
Stock Solution Preparation:
-
Alkyne-modified Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound (10 mM): Dissolve this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water. Store at room temperature.
-
Ligand (THPTA or TBTA, 100 mM): Dissolve the ligand in deionized water (for THPTA) or DMSO/water (for TBTA). Store at 4°C or -20°C.
-
Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use.
Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
-
Add the desired volume of the 10 mM this compound stock solution. The final concentration of this compound should be in excess (typically 1.5 to 10-fold) of the alkyne-modified biomolecule.
-
In a separate tube, premix the 20 mM CuSO₄ solution and the 100 mM ligand solution at a 1:5 molar ratio (e.g., 2.5 µL of CuSO₄ and 2.5 µL of ligand for a 50 µL final reaction volume). Let it stand for 2 minutes.
-
Add the CuSO₄/ligand premix to the reaction tube containing the biomolecule and this compound.
-
To initiate the reaction, add the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light. For low concentration reactants, the incubation time can be extended to overnight.
-
After the incubation, the reaction mixture is ready for purification.
Purification:
The purification method will depend on the nature of the labeled biomolecule.
-
Proteins: Use size exclusion chromatography (e.g., a desalting column) to remove unreacted this compound and copper catalyst.
-
Oligonucleotides/DNA: Ethanol or acetone (B3395972) precipitation can be used to purify the labeled nucleic acids.[12] Subsequent purification by HPLC or PAGE may be necessary.[12]
Storage:
Store the purified Cy7-labeled biomolecule at -20°C or -80°C, protected from light.
Signaling Pathway Diagram
While click chemistry itself is a chemical ligation method and not a biological signaling pathway, it is often used to label and visualize components of signaling pathways. The following diagram illustrates the logical relationship in a hypothetical experiment where click chemistry is used to label a newly synthesized protein involved in a signaling cascade.
Caption: Labeling a protein with this compound.
Conclusion
The copper-catalyzed click chemistry reaction with this compound provides a robust and versatile method for labeling azide-modified biomolecules with a near-infrared fluorophore. The high efficiency, specificity, and mild reaction conditions make it an ideal choice for a wide range of applications in research and drug development. By following the provided protocol and optimizing the reaction conditions, researchers can achieve reliable and reproducible labeling of their biomolecules of interest for subsequent analysis and imaging.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. FastClick™ Cy7 Alkyne | AAT Bioquest [aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. scispace.com [scispace.com]
- 11. interchim.fr [interchim.fr]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. confluore.com [confluore.com]
- 14. lumiprobe.com [lumiprobe.com]
Application Note and Protocols for Labeling Antibodies with Cy7-YNE for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of antibodies with the near-infrared fluorescent dye Cy7-YNE using click chemistry for subsequent application in flow cytometry.
Introduction
Near-infrared (NIR) fluorescent dyes, such as Cyanine7 (Cy7), are invaluable tools in biological imaging and flow cytometry due to their high molar extinction coefficient, good quantum yield, and emission in a spectral region with reduced tissue autofluorescence. Traditional antibody labeling methods often target primary amines on lysine (B10760008) residues, which can sometimes compromise the antigen-binding site of the antibody.
Click chemistry offers a bioorthogonal and highly specific alternative for labeling biomolecules.[][2] This method involves the reaction between an azide (B81097) and an alkyne, forming a stable triazole linkage.[][3] The specificity of this reaction allows for precise control over the labeling site and stoichiometry, preserving the antibody's functionality.[]
This protocol details a two-step process for labeling antibodies with this compound:
-
Modification of the antibody to introduce an azide functional group.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate the azide-modified antibody with this compound.
Data Presentation
The following tables summarize typical quantitative parameters for the antibody labeling process. Optimization may be required for specific antibodies and applications.
Table 1: Recommended Starting Parameters for Antibody Azide Modification
| Parameter | Recommended Range | Optimized Example |
| Antibody Concentration | 2 - 10 mg/mL | 5 mg/mL |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | PBS, pH 7.4 |
| Azide-NHS Ester:Antibody Molar Ratio | 10:1 to 30:1 | 20:1 |
| Reaction Time | 1 - 2 hours | 1.5 hours |
| Reaction Temperature | Room Temperature (20-25°C) | 25°C |
Table 2: Recommended Parameters for CuAAC "Click" Reaction
| Parameter | Recommended Concentration/Ratio | Optimized Example |
| Azide-Modified Antibody Concentration | 1 - 5 mg/mL | 2 mg/mL |
| This compound:Antibody Molar Ratio | 3:1 to 10:1 | 5:1 |
| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | 100 µM |
| Copper(I) Stabilizing Ligand (e.g., THPTA) | 250 - 1250 µM (5-fold excess to CuSO₄) | 500 µM |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | 5 mM |
| Reaction Time | 30 - 60 minutes | 45 minutes |
| Reaction Temperature | Room Temperature (20-25°C) | 25°C |
Experimental Protocols
This protocol describes the introduction of azide functional groups onto an antibody by modifying primary amines (e.g., lysine residues) using an azide-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Purified antibody (in amine-free buffer, e.g., PBS)
-
Azido-PEG-NHS Ester (or similar azide-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) spin columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), the antibody must be buffer-exchanged into PBS.[4]
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Prepare Azide-NHS Ester Stock Solution:
-
Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 30-fold molar excess of the Azide-NHS ester stock solution to the antibody solution.
-
Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted Azide-NHS ester using a size-exclusion chromatography spin column equilibrated with PBS.
-
Collect the purified azide-modified antibody. The concentration can be determined by measuring the absorbance at 280 nm.
-
This protocol describes the copper-catalyzed click chemistry reaction to conjugate the azide-modified antibody with this compound.[5][6]
Materials:
-
Azide-modified antibody (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I) Stabilizing Ligand (e.g., THPTA) solution (e.g., 100 mM in water)[7]
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[7]
-
PBS, pH 7.4
-
SEC spin columns (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Prepare Reagent Premix:
-
In a microcentrifuge tube, prepare a premix of the copper catalyst and ligand by combining the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of Cu:Ligand is recommended to protect the antibody from oxidation.[8]
-
-
Click Reaction:
-
In a separate tube, add the azide-modified antibody.
-
Add a 3- to 10-fold molar excess of the this compound stock solution to the antibody.
-
Add the copper/ligand premix to the antibody-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5][7]
-
Gently mix and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Purification of Cy7-Labeled Antibody:
-
Purify the Cy7-labeled antibody from excess dye and reaction components using a size-exclusion chromatography spin column equilibrated with PBS.
-
Collect the purified conjugate.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of Cy7 (around 750 nm). The DOL is the molar ratio of the dye to the antibody.
-
This protocol provides a general procedure for staining cell surface markers for analysis by flow cytometry.[9]
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells)
-
FACS Buffer (PBS with 1-2% FBS or BSA and 0.05% sodium azide)
-
Fc Receptor Blocking Solution (optional, but recommended for cells expressing Fc receptors)
-
Cy7-labeled antibody (from Protocol 2)
-
Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with cold FACS buffer.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in cold FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.
-
-
Fc Receptor Blocking (Optional):
-
If necessary, add an Fc receptor blocking solution to prevent non-specific antibody binding and incubate according to the manufacturer's instructions.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Cy7-labeled antibody to the cells.
-
Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant.
-
Repeat the wash step.
-
-
Viability Staining:
-
Resuspend the cell pellet in 100-200 µL of FACS buffer.
-
Add a viability dye according to the manufacturer's protocol to distinguish live from dead cells.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a laser and detector suitable for Cy7 excitation and emission (e.g., 633/640 nm laser and a detector with a ~780/60 nm bandpass filter).
-
Ensure proper compensation is set up if performing multicolor flow cytometry.
-
Visualizations
Caption: Workflow for modifying an antibody with azide groups.
Caption: Workflow for CuAAC labeling of an azide-modified antibody with this compound.
References
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. biotium.com [biotium.com]
Application Notes and Protocols for Cy7-YNE Conjugation to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of the near-infrared (NIR) fluorescent dye Cy7-YNE to various biomolecules. This compound is an alkyne-functionalized cyanine (B1664457) dye, which allows for its covalent attachment to azide-modified biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This highly efficient and specific reaction is ideal for labeling proteins, peptides, and nucleic acids, enabling a wide range of applications in research and drug development, including in vivo imaging, flow cytometry, and immunofluorescence.[][5][6] The NIR fluorescence of Cy7 offers significant advantages for biological imaging, such as deeper tissue penetration and reduced autofluorescence from biological tissues.[][7]
Core Principles of this compound Conjugation
The conjugation of this compound to a biomolecule relies on the principles of click chemistry. This bioorthogonal reaction forms a stable triazole linkage between the alkyne group on the this compound and an azide (B81097) group introduced into the target biomolecule.[3][8] The reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9] The high selectivity of the azide-alkyne reaction ensures that the labeling occurs specifically at the desired site, with minimal side reactions with other functional groups present in the biomolecule.[3]
Experimental Protocols
Protocol 1: Introduction of Azide Groups into Biomolecules (Protein Example)
This protocol describes the introduction of azide functionalities into a protein using an azide-NHS ester, which reacts with primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Azide-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a concentration of 1-10 mg/mL.
-
Azide-NHS Ester Preparation: Immediately before use, dissolve the Azide-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the Azide-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching: Add the Quenching Reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess azide reagent and byproducts by size-exclusion chromatography (SEC). The azide-modified protein will elute first.
Protocol 2: this compound Conjugation to Azide-Modified Biomolecules (Click Chemistry)
This protocol details the copper-catalyzed click chemistry reaction to conjugate this compound to an azide-modified biomolecule.
Materials:
-
Azide-modified biomolecule (from Protocol 1)
-
This compound
-
DMSO or DMF, anhydrous
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-binding ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO or water)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., SEC, IEX, or HIC)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare fresh Sodium Ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule (at a final concentration of 1-10 mg/mL in Reaction Buffer).
-
Add a 1.5 to 10-fold molar excess of this compound solution to the biomolecule solution.[10] The optimal ratio depends on the number of azide groups and the desired degree of labeling.
-
Add the copper-binding ligand to a final concentration of 5 times the copper concentration. This ligand protects the biomolecule from oxidative damage.[9]
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light, with gentle mixing. Longer incubation times (e.g., overnight) can also be effective.[11]
-
Purification: Purify the Cy7-conjugated biomolecule to remove unreacted dye, copper catalyst, and other reagents.[][12] Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. The larger, conjugated biomolecule elutes before the smaller, free this compound.[12]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. The conjugation can alter the isoelectric point of the biomolecule, allowing for separation from the unconjugated form.[12]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.
-
Data Presentation
Table 1: Recommended Molar Ratios for Conjugation Reactions
| Reaction Step | Reagent | Recommended Molar Excess (Reagent:Biomolecule) | Notes |
| Azide Modification | Azide-NHS Ester | 5:1 to 20:1 | The optimal ratio is protein-dependent and should be optimized. |
| This compound Conjugation | This compound | 1.5:1 to 10:1 | Dependent on the number of incorporated azide groups and desired labeling density.[10] |
Table 2: Troubleshooting Common Issues in this compound Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | - Inefficient azide modification- Inactive catalyst- Impure reagents | - Optimize the molar excess of Azide-NHS ester.- Use freshly prepared sodium ascorbate solution.- Ensure high purity of the biomolecule and dye.[] |
| Non-specific Binding / Aggregation | - Hydrophobic interactions of the dye- High degree of labeling | - Use a sulfonated version of Cy7 for increased water solubility.[]- Add blocking agents like BSA or casein to the reaction buffer.[]- Optimize the dye-to-biomolecule ratio to avoid over-labeling.[] |
| Biomolecule Denaturation | - Presence of organic solvents- Extreme pH | - Minimize the concentration of DMSO/DMF.- Maintain the reaction pH within the optimal range for the biomolecule's stability (typically pH 7.0-9.0 for amine reactions).[] |
Visualizations
Caption: General workflow for the conjugation of this compound to a biomolecule.
Caption: Application of a Cy7-conjugated antibody for tumor imaging and therapy.
Caption: Key factors influencing the outcome of this compound bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heptamethine Cyanine-Based Application for Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. PE/Cy7® Conjugation Kit - Lightning-Link® | Easy PE/Cy7 Labelling (ab102903) | Lightning-Link® | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Optimal Concentration of Cy7-YNE for Cell Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of Cy7-YNE, a near-infrared (NIR) fluorescent probe, for cell labeling applications. This compound contains a terminal alkyne group, enabling its covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. The protocols provided herein are intended to serve as a comprehensive guide for achieving efficient and reproducible cell labeling for various downstream applications, including fluorescence microscopy and flow cytometry.
Overview of this compound Cell Labeling
This compound is a valuable tool for fluorescently labeling cellular components that have been metabolically, enzymatically, or chemically engineered to contain an azide (B81097) group. The NIR excitation and emission profile of the Cy7 fluorophore (typically Ex/Em ~750/776 nm) is highly advantageous for biological imaging, as it minimizes background autofluorescence from endogenous cellular components, leading to an improved signal-to-noise ratio.
The labeling process involves a two-step procedure:
-
Introduction of Azide Groups: Target biomolecules within the cells (e.g., proteins, glycans, lipids, or nucleic acids) are first modified to incorporate azide functionalities. This can be achieved through metabolic labeling with azide-containing precursors or by other enzymatic or chemical methods.
-
Click Chemistry Reaction: The azide-modified cells are then treated with this compound in the presence of a copper(I) catalyst, which facilitates the highly specific and efficient covalent bond formation between the alkyne on this compound and the azide on the target biomolecule.
Quantitative Data Summary
The optimal concentration of this compound and other reaction components can vary depending on the cell type, the abundance of the azide-tagged target molecule, and whether the labeling is performed on live or fixed cells. The following tables summarize recommended starting concentrations for key reagents in both live and fixed cell labeling protocols. Optimization is often necessary to achieve the best signal-to-noise ratio for a specific experimental setup.
Table 1: Recommended Reagent Concentrations for Live Cell Labeling
| Reagent | Recommended Concentration Range | Starting Concentration | Notes |
| This compound | 1 - 25 µM | 10 µM | Higher concentrations may increase signal but also potential cytotoxicity. |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | 50 µM | The copper(I) catalyst is generated in situ from CuSO₄. |
| Copper Ligand (e.g., THPTA) | 250 - 500 µM | 250 µM | Essential for reducing copper-mediated cytotoxicity in live cells. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 2.5 mM | 1 mM | Reduces Cu(II) to the active Cu(I) state. A fresh solution is critical. |
| Incubation Time | 1 - 10 minutes | 5 minutes | Shorter times are preferred to minimize cell stress. |
| Temperature | 4°C or Room Temperature | 4°C | Lower temperatures can help to reduce cellular metabolic activity and potential artifacts. |
Table 2: Recommended Reagent Concentrations for Fixed Cell Labeling
| Reagent | Recommended Concentration Range | Starting Concentration | Notes |
| This compound | 1 - 20 µM | 5 µM | Titration is recommended to find the optimal balance between signal and background. |
| Copper(II) Sulfate (CuSO₄) | 100 - 200 µM | 100 µM | |
| Copper Ligand (e.g., TBTA or THPTA) | 500 µM - 1 mM | 500 µM | While cytotoxicity is not a concern, ligands can still enhance reaction efficiency. |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | 2.5 mM | A fresh solution is crucial for efficient catalysis. |
| Incubation Time | 30 - 60 minutes | 30 minutes | Longer incubation times can increase signal intensity. |
| Temperature | Room Temperature or 37°C | Room Temperature |
Experimental Protocols
Protocol for Live Cell Labeling with this compound
This protocol is designed for labeling the surface of live cells that have been modified to express azide groups. It is crucial to use a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to minimize the cytotoxic effects of the copper catalyst[1][2].
Materials:
-
Azide-modified live cells in culture
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (or other suitable copper ligand)
-
Sodium Ascorbate
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Cell culture medium
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
CuSO₄: Prepare a 100 mM stock solution in sterile water.
-
THPTA: Prepare a 100 mM stock solution in sterile water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water immediately before use . This solution is prone to oxidation.
-
-
Cell Preparation:
-
Culture azide-modified cells to the desired confluency in a suitable culture vessel (e.g., multi-well plate, chamber slide).
-
Gently wash the cells twice with pre-warmed DPBS.
-
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the cocktail immediately before adding to the cells. The final volume will depend on your culture vessel. The following is for 1 mL.
-
In a microcentrifuge tube, combine:
-
DPBS (to make up the final volume)
-
1 µL of 10 mM this compound (final concentration: 10 µM)
-
0.5 µL of 100 mM CuSO₄ (final concentration: 50 µM)
-
2.5 µL of 100 mM THPTA (final concentration: 250 µM)
-
-
Gently mix.
-
Just before adding to the cells, add 10 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 1 mM). Mix gently but thoroughly.
-
-
Labeling Reaction:
-
Remove the DPBS from the cells and immediately add the click reaction cocktail.
-
Incubate for 5-10 minutes at 4°C or room temperature, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail and wash the cells three times with DPBS.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
-
Imaging:
-
The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy7 (Ex/Em ~750/776 nm).
-
Protocol for Fixed Cell Labeling with this compound
This protocol is suitable for intracellular and extracellular labeling of azide-modified cells that have been fixed.
Materials:
-
Azide-modified cells cultured on coverslips or in plates
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA
-
Sodium Ascorbate
-
Paraformaldehyde (PFA) or other suitable fixative
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of this compound, CuSO₄, TBTA/THPTA, and Sodium Ascorbate as described in the live-cell protocol.
-
-
Cell Fixation and Permeabilization:
-
Wash the azide-modified cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional, for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Prepare Click Reaction Cocktail:
-
Prepare the cocktail immediately before use. The following is for 1 mL.
-
In a microcentrifuge tube, combine:
-
PBS (to make up the final volume)
-
0.5 µL of 10 mM this compound (final concentration: 5 µM)
-
1 µL of 100 mM CuSO₄ (final concentration: 100 µM)
-
5 µL of 100 mM TBTA/THPTA (final concentration: 500 µM)
-
-
Gently mix.
-
Just before adding to the cells, add 25 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 2.5 mM). Mix gently but thoroughly.
-
-
Labeling Reaction:
-
Remove the PBS from the fixed cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).
-
Wash twice more with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filters for Cy7 and any other stains used.
-
Cytotoxicity Considerations
The primary source of cytotoxicity in copper-catalyzed click chemistry on live cells is the copper(I) ion, which can generate reactive oxygen species[1][2]. It is therefore imperative to use a copper-chelating ligand like THPTA to protect the cells. Furthermore, the Cy7 dye itself may exhibit some level of cytotoxicity, which can be concentration-dependent and influenced by its counter-ion[3]. Commercially available Cy7Cl has been shown to be cytotoxic at a concentration of 1 µM[3].
It is strongly recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental conditions. Standard cytotoxicity assays such as MTT, LDH release, or live/dead cell staining can be employed.
Signaling Pathways and Experimental Workflows
The labeling of cellular components with this compound via click chemistry is a direct chemical conjugation and does not inherently involve specific biological signaling pathways. The process relies on the bioorthogonal nature of the azide and alkyne groups, which react specifically with each other without interfering with native cellular processes.
The following diagrams illustrate the general experimental workflows for live and fixed cell labeling with this compound.
Caption: Workflow for live cell labeling with this compound.
Caption: Workflow for fixed cell labeling with this compound.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
References
Application Note: Cy7-YNE Labeling for Fluorescence Microscopy
Introduction
Near-infrared (NIR) fluorescent probes offer significant advantages for cellular imaging, including deeper tissue penetration and minimal background autofluorescence from biological samples.[1] Heptamethine cyanine (B1664457) (Cy7) dyes are classic NIR fluorophores known for their good biocompatibility and low background interference in living systems.[2] This application note describes a protocol for labeling cellular components using Cy7-YNE, an alkyne-functionalized Cy7 dye, for visualization by fluorescence microscopy.
The protocol is based on a two-step bioorthogonal labeling strategy. First, an azide-modified metabolic precursor is introduced to cells. This precursor is incorporated into a specific class of biomolecules (e.g., glycans, proteins, or lipids) during normal cellular processes. Second, the alkyne group on the this compound probe is covalently attached to the azide-modified biomolecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as "click chemistry".[3][4] This highly specific and efficient reaction allows for robust fluorescent labeling of the target molecules for subsequent imaging.[5]
Quantitative Data Summary
The efficiency of the CuAAC labeling reaction is dependent on several parameters. The following table provides recommended starting concentrations and conditions for labeling azide-modified cells with an alkyne-functionalized dye like this compound. Optimization may be required for specific cell types and experimental goals.
Table 1: Recommended Reaction Conditions for CuAAC Labeling
| Parameter | Recommended Range | Notes |
|---|---|---|
| Metabolic Labeling | ||
| Azide-Modified Precursor (e.g., Ac4ManNAz) | 25 - 50 µM | Incubate for 48-72 hours to ensure sufficient incorporation. |
| CuAAC Reaction | ||
| This compound Concentration | 10 - 50 µM | Higher concentrations may increase signal but can also lead to higher background.[6] |
| Copper(II) Sulfate (CuSO4) | 50 - 250 µM | The catalyst for the reaction.[7] |
| Copper Ligand (e.g., THPTA or BTTAA) | 250 - 1250 µM | Used in 5-fold excess to copper to accelerate the reaction and protect cells from copper toxicity.[3][7] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Freshly prepared solution is required to reduce Cu(II) to the active Cu(I) state.[3][7] |
| Incubation Time | 5 - 30 minutes | Longer times may not significantly increase signal and could increase background. |
| Incubation Temperature | 4°C to Room Temperature | 4°C is often used to minimize endocytosis of the labeling reagents.[3] |
Experimental Protocols & Visualizations
Logical Workflow for Bioorthogonal Labeling
The overall process involves metabolically incorporating an azide (B81097) handle into cellular biomolecules, followed by the specific "click" reaction with the this compound fluorescent probe.
Caption: Experimental workflow for this compound labeling of azide-modified cells.
Detailed Protocol
This protocol is designed for labeling glycoproteins on cultured mammalian cells that have been metabolically labeled with an azide-containing sugar, N-azidoacetylmannosamine (Ac4ManNAz).
Materials
-
Cells cultured on glass coverslips
-
N-azidoacetylmannosamine (Ac4ManNAz)
-
This compound (dissolved in DMSO to make a 10 mM stock)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (for fixation)
-
Triton X-100, 0.1% in PBS (for permeabilization, optional)
-
Bovine Serum Albumin (BSA), 3% in PBS (Blocking Buffer)
-
Click Reaction Components:
-
Copper(II) Sulfate (CuSO4), 50 mM stock in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand, 50 mM stock in DMSO/water
-
Sodium Ascorbate, 100 mM stock in water (must be made fresh)
-
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters for Cy7 (Excitation/Emission ~750/775 nm)
Procedure
-
Metabolic Labeling: a. Culture cells of interest on glass coverslips to the desired confluency. b. Add Ac4ManNAz to the culture medium to a final concentration of 50 µM. c. Incubate the cells for 48-72 hours under normal culture conditions to allow for the incorporation of the azide sugar into cell surface glycoproteins.
-
Cell Fixation and Permeabilization: a. Wash the cells twice with 1 mL of PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. (Optional) If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS. f. Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.
-
CuAAC "Click" Reaction: Note: Prepare the Click Reaction Mix immediately before use. a. In a microcentrifuge tube, prepare the Click Reaction Mix for a final volume of 500 µL per coverslip. Add components in the following order: i. 475 µL of PBS ii. 2.5 µL of 50 mM CuSO4 solution (final concentration: 250 µM) iii. 2.5 µL of 50 mM THPTA ligand solution (final concentration: 250 µM) iv. 1.25 µL of 10 mM this compound stock (final concentration: 25 µM) b. Vortex the mixture briefly. c. Add 12.5 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 2.5 mM). Vortex immediately. The final ligand-to-copper ratio should be at least 1:1, though ratios up to 5:1 are common to protect cells.[7] d. Aspirate the blocking buffer from the coverslips and add the 500 µL of Click Reaction Mix. e. Incubate for 30 minutes at room temperature, protected from light.
-
Final Washes and Mounting: a. Aspirate the reaction mix and wash the cells three times with PBS. b. Briefly rinse with deionized water. c. Mount the coverslips onto glass slides using an antifade mounting medium. d. Seal the coverslip and allow the mounting medium to cure.
-
Fluorescence Microscopy: a. Image the samples using a fluorescence microscope equipped with a NIR laser/filter set appropriate for Cy7. b. Include a negative control (cells not treated with Ac4ManNAz but subjected to the click reaction) to assess background fluorescence.[8]
Conceptual Pathway: Glycoprotein Labeling
This diagram illustrates the metabolic pathway by which an azide-modified sugar is incorporated into a cell-surface glycoprotein, which is then available for covalent labeling by this compound via the CuAAC reaction.
Caption: Metabolic incorporation and bioorthogonal labeling of glycoproteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Heptamethine cyanines in bioorthogonal chemistry [ccspublishing.org.cn]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cy7-YNE in Metabolic Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cy7-YNE, a near-infrared fluorescent probe, in metabolic labeling experiments. This powerful technique allows for the visualization and quantification of newly synthesized biomolecules, such as glycoproteins, providing valuable insights into cellular metabolism, signaling pathways, and the effects of therapeutic agents.
Introduction
Metabolic labeling is a technique that utilizes the cell's own biosynthetic machinery to incorporate tagged precursors into macromolecules. By introducing a bioorthogonal chemical reporter, such as an azide (B81097) group, onto a metabolic substrate (e.g., an unnatural sugar), researchers can track the synthesis and localization of the resulting biomolecules. The incorporated azide can then be specifically detected through a highly efficient and bioorthogonal "click chemistry" reaction with a complementary alkyne-containing probe.
This compound is a fluorescent probe featuring a terminal alkyne group and a Cy7 fluorophore. Cy7 is a near-infrared dye with excitation and emission maxima around 750 nm and 779 nm, respectively.[1] This spectral profile is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[2][3] The alkyne group on this compound enables its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4]
This document provides detailed protocols for metabolic labeling of glycoproteins using an azide-modified sugar followed by detection with this compound, both in cell lysates and in live or fixed cells for microscopy.
Data Presentation
The following tables summarize key quantitative parameters for successful metabolic labeling experiments using this compound. These values are starting points and may require optimization for specific cell types and experimental conditions.
Table 1: Recommended Concentrations for Metabolic Labeling and Click Chemistry
| Parameter | Recommended Range | Notes |
| Metabolic Labeling | ||
| Azide-Modified Sugar (e.g., Ac₄ManNAz) Concentration | 25 - 100 µM | Optimal concentration should be determined to maximize labeling without affecting cell viability.[5] |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to increased incorporation of the azide-modified sugar.[6] |
| Click Chemistry (Cell Lysate) | ||
| This compound Concentration | 10 - 50 µM | A final concentration of 20 µM is a good starting point.[7] |
| Copper(II) Sulfate (B86663) (CuSO₄) Concentration | 1 mM | |
| Copper(I)-Stabilizing Ligand (e.g., THPTA) Concentration | 2 mM | A 2:1 ligand to copper ratio is often used.[8] |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 mM | Should be freshly prepared.[8] |
| Click Chemistry (Live/Fixed Cells) | ||
| This compound Concentration | 5 - 25 µM | Higher concentrations can increase background. Titration is recommended.[9] |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 100 µM | Lower concentrations are used to minimize cytotoxicity in live cells.[10] |
| Copper(I)-Stabilizing Ligand (e.g., THPTA/BTTAA) Concentration | 250 - 500 µM | A 5:1 ligand to copper ratio is common for live-cell labeling.[5] |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 2.5 mM | Should be freshly prepared.[9] |
Table 2: this compound Fluorophore Properties
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~750 - 756 nm | [1] |
| Emission Maximum (Em) | ~776 - 779 nm | [1] |
| Molecular Weight | ~719.9 g/mol | [7] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | [2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins in Cultured Cells
This protocol describes the metabolic incorporation of an azide-modified monosaccharide into cellular glycoproteins.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., Tetraacetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or on coverslips for microscopy, and allow them to adhere overnight.
-
Preparation of Azide-Sugar Stock: Prepare a 10 mM stock solution of the azide-modified sugar in sterile DMSO.
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of the azide-modified sugar (e.g., 50 µM).
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into glycoproteins.[6]
-
Harvesting/Fixing: After incubation, cells can be harvested for lysate preparation (Protocol 2) or fixed for imaging (Protocol 3). For harvesting, wash the cells twice with ice-cold PBS and proceed to cell lysis. For imaging, wash the cells with PBS and proceed to fixation.
Protocol 2: In-Gel Fluorescence Detection of Labeled Glycoproteins from Cell Lysates
This protocol details the click chemistry reaction on cell lysates to attach this compound to azide-labeled glycoproteins, followed by visualization using in-gel fluorescence.
Materials:
-
Metabolically labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes, with vortexing every 10 minutes.[8]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Click Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click reaction cocktail. For a 50 µL final reaction volume, add the components in the following order:
-
Protein lysate (e.g., 20-50 µg)
-
PBS to bring the volume to 44 µL
-
2 µL of 2.5 mM this compound (final concentration: 100 µM)
-
2 µL of 50 mM CuSO₄ (final concentration: 2 mM)
-
1 µL of 100 mM THPTA (final concentration: 2 mM)
-
1 µL of 100 mM Sodium Ascorbate (freshly prepared) (final concentration: 2 mM)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for SDS-PAGE: Add 4x Laemmli sample buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
SDS-PAGE: Run the samples on a polyacrylamide gel.
-
In-Gel Fluorescence Imaging: Scan the gel using a fluorescence scanner with excitation and emission filters appropriate for Cy7 (e.g., Ex: 750 nm, Em: 780 nm).[11]
-
(Optional) Total Protein Staining: After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
Protocol 3: In-Situ Fluorescence Imaging of Labeled Glycoproteins in Cells
This protocol describes the click chemistry reaction performed directly on fixed and permeabilized cells for subsequent fluorescence microscopy.
Materials:
-
Cells grown on coverslips and metabolically labeled (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or THPTA
-
Sodium Ascorbate
-
Hoechst or DAPI nuclear stain
-
Mounting medium
Procedure:
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Prepare the click reaction cocktail. For each coverslip, you will need approximately 100 µL. Add the following to PBS:
-
This compound to a final concentration of 10-25 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
TBTA or THPTA to a final concentration of 500 µM.
-
Sodium Ascorbate to a final concentration of 2.5 mM (add just before use).
-
-
Incubation: Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear stain (e.g., Hoechst or DAPI) according to the manufacturer's instructions.
-
Mounting: Wash the cells twice with PBS and mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a filter set suitable for Cy7 (e.g., Ex: 730/40 nm, Em: 790/40 nm).
Mandatory Visualization
Caption: Experimental workflow for metabolic labeling and detection using this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging Using Cy7-YNE
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cy7-YNE, a near-infrared (NIR) fluorescent probe, for live-cell imaging applications. The protocols detailed below leverage the principles of bioorthogonal chemistry to enable specific and efficient labeling of biomolecules in their native cellular environment.
Introduction
This compound is a heptamethine cyanine (B1664457) dye functionalized with a terminal alkyne group. This NIR fluorophore exhibits excitation and emission maxima in the 700-770 nm and ~790 nm range, respectively, making it an ideal tool for live-cell imaging.[1] The long excitation and emission wavelengths minimize cellular autofluorescence, reduce phototoxicity, and allow for deeper tissue penetration compared to probes in the visible spectrum.[2][3][4] The alkyne moiety allows for covalent attachment to azide-modified biomolecules via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1] This bioorthogonal labeling strategy enables the visualization of a wide range of cellular processes and biomolecules, including proteins, glycans, and lipids, with high specificity and minimal perturbation to the living system.[2][5]
Core Properties of this compound
The photophysical and chemical properties of this compound make it a versatile probe for a variety of live-cell imaging experiments.
| Property | Value | Reference |
| Excitation Wavelength (Ex) | 700 - 770 nm | [1] |
| Emission Wavelength (Em) | ~790 nm | [1] |
| Reactive Group | Terminal Alkyne | [1] |
| Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | [1] |
| Molecular Weight | 719.9 g/mol | [6] |
Experimental Protocols
The following protocols outline the general steps for live-cell imaging using this compound. It is important to note that optimal conditions, including cell density, probe concentrations, and incubation times, should be empirically determined for each cell type and experimental setup.
Metabolic Labeling of Target Biomolecules with an Azide-Modified Substrate
This initial step involves the incorporation of an azide-functionalized metabolic precursor into the biomolecule of interest.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., an azide-modified amino acid, sugar, or fatty acid)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or 96-well plate) and allow them to adhere and grow to the desired confluency (typically 50-80%).
-
Prepare the azide-modified metabolic precursor according to the manufacturer's instructions.
-
Remove the complete culture medium and replace it with a medium containing the azide-modified precursor at a pre-determined optimal concentration.
-
Incubate the cells for a sufficient period to allow for the incorporation of the azide-modified substrate into the target biomolecules. This time can range from a few hours to overnight, depending on the metabolic pathway and cell type.
-
After incubation, wash the cells three times with pre-warmed PBS to remove any unincorporated azide-modified precursor.
Bioorthogonal Labeling with this compound via Click Chemistry
This step involves the covalent attachment of the this compound probe to the azide-modified biomolecules within the live cells.
Materials:
-
Cells with incorporated azide-modified biomolecules
-
This compound stock solution (e.g., in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Copper-coordinating ligand (e.g., BTTAA)
-
Reducing agent (e.g., sodium ascorbate)
-
Labeling medium (e.g., serum-free medium or PBS)
Protocol:
-
Prepare a fresh click-reaction cocktail. For a final volume of 1 mL, the components are typically added in the following order to the labeling medium:
-
This compound (final concentration to be optimized, typically in the low micromolar range)
-
Copper(II) sulfate (final concentration ~50-100 µM)
-
Copper-coordinating ligand (in slight excess to copper)
-
Sodium ascorbate (B8700270) (final concentration ~1-5 mM)
-
-
Immediately after preparation, remove the PBS from the cells and add the click-reaction cocktail.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined to maximize signal while minimizing potential cytotoxicity from the copper catalyst.
-
Following incubation, wash the cells three times with pre-warmed complete culture medium to remove unreacted labeling reagents.
Live-Cell Imaging
Materials:
-
Labeled cells in an appropriate imaging vessel
-
Live-cell imaging microscope equipped with:
-
An environmental chamber to maintain 37°C and 5% CO₂
-
A near-infrared laser line for excitation (e.g., 640 nm or 730 nm)
-
An appropriate emission filter to capture the fluorescence of this compound (~790 nm)
-
A high-sensitivity camera (e.g., sCMOS or EMCCD)
-
Protocol:
-
Place the imaging vessel on the microscope stage within the pre-warmed and equilibrated environmental chamber.
-
Allow the cells to acclimate for at least 15 minutes before imaging.
-
Locate the cells using brightfield or DIC microscopy.
-
Set the imaging parameters to minimize phototoxicity and photobleaching. This includes using the lowest possible laser power and shortest exposure times that provide a sufficient signal-to-noise ratio.
-
Acquire images using the appropriate filter sets for this compound.
-
For time-lapse imaging, define the imaging intervals and total duration of the experiment.
Visualizations
The following diagrams illustrate the key processes involved in live-cell imaging with this compound.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Applications in Research and Drug Development
The use of this compound in live-cell imaging has significant implications for both basic research and pharmaceutical development.
-
Visualizing Cellular Dynamics: By labeling specific biomolecules, researchers can track their localization, trafficking, and turnover in real-time. This provides insights into fundamental cellular processes such as protein synthesis and degradation, glycosylation, and lipid metabolism.
-
Target Engagement Studies: In drug development, this compound can be used to visualize the interaction of a drug candidate with its cellular target. For instance, an azide-modified drug can be administered to cells, followed by labeling with this compound to confirm target engagement and quantify binding.
-
High-Throughput Screening: The robust nature of click chemistry and the favorable properties of NIR dyes make this system amenable to high-throughput screening assays to identify compounds that modulate specific cellular pathways.[7]
-
In Vivo Imaging: The deep tissue penetration of NIR light makes Cy7-based probes suitable for imaging in whole organisms, bridging the gap between in vitro studies and in vivo efficacy.[2][3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | - Inefficient metabolic labeling.- Inactive click-reaction components.- Low concentration of this compound. | - Optimize concentration and incubation time for the azide-modified precursor.- Prepare fresh solutions of sodium ascorbate and CuSO₄.- Increase the concentration of this compound. |
| High Background | - Insufficient washing.- Non-specific binding of the probe. | - Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) before labeling.- Decrease the concentration of this compound. |
| Cell Death/Toxicity | - Cytotoxicity from the copper catalyst.- Phototoxicity from imaging. | - Reduce the concentration of CuSO₄ and/or the incubation time for the click reaction.- Use a copper-coordinating ligand to minimize free copper.- Reduce laser power and exposure times during imaging. |
By following these protocols and considering the potential challenges, researchers can effectively utilize this compound for detailed and dynamic live-cell imaging studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Heptamethine cyanines in bioorthogonal chemistry [html.rhhz.net]
- 3. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonally activatable cyanine dye with torsion-induced disaggregation for in vivo tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Color Detection with Cy7-YNE and Cy5 Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cy7-YNE in conjunction with Cy5 dyes for dual-color fluorescence detection. The protocols outlined below are intended to serve as a starting point for developing specific assays for various applications, including in vitro and in vivo imaging, flow cytometry, and high-throughput screening in drug discovery.[1][2][3]
Introduction to Dual-Color Detection with Cy7 and Cy5
Cy7 and Cy5 are cyanine (B1664457) dyes that fluoresce in the far-red and near-infrared (NIR) regions of the electromagnetic spectrum.[4] Their long emission wavelengths make them ideal for biological imaging applications due to reduced autofluorescence from cells and tissues, deeper tissue penetration, and minimal phototoxicity.[5][] This allows for a high signal-to-noise ratio, which is crucial for sensitive detection.[1]
This compound is a derivative of the Cy7 dye that has been functionalized with a terminal alkyne group (-YNE). This alkyne moiety allows for its covalent attachment to molecules containing an azide (B81097) group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry".[7][8] This reaction is highly specific and efficient, and it can be performed in aqueous buffers over a wide pH range, making it suitable for labeling a variety of biomolecules, including proteins, nucleic acids, and peptides.[][8]
By combining a this compound-labeled molecule with a second molecule labeled with a Cy5 dye, researchers can perform dual-color fluorescence imaging to simultaneously visualize and track two different targets within the same biological system. This capability is invaluable for studying protein-protein interactions, colocalization, and other complex biological processes.
Spectral Properties of Cy7 and Cy5 Dyes
The selection of appropriate filters and laser sources is critical for successful dual-color imaging. The spectral characteristics of Cy7 and Cy5 are summarized in the table below.
| Parameter | Cy5 | Cy7 |
| Excitation Maximum (nm) | ~650[1] | ~750-756[9][10] |
| Emission Maximum (nm) | ~670-680[1][11] | ~770-780[1][] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~250,000 |
| Quantum Yield | Moderate | Moderate |
Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to biomolecules.[9]
Experimental Design and Workflow
A typical workflow for a dual-color detection experiment using this compound and a Cy5 dye involves several key steps, from labeling the molecules of interest to acquiring and analyzing the fluorescence images.
References
- 1. benchchem.com [benchchem.com]
- 2. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 5. optolongfilter.com [optolongfilter.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Fluorophores for Confocal Microscopy [evidentscientific.com]
Application Notes and Protocols for Cy7-YNE Labeling Reactions
Topic: Buffer Conditions for Successful Cy7-YNE Labeling Reactions Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biological imaging due to its deep tissue penetration and minimal autofluorescence. This compound is an alkyne-functionalized derivative of Cy7 designed for covalent labeling of biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This bio-orthogonal reaction enables the specific and efficient attachment of the Cy7 fluorophore to azide-modified proteins, nucleic acids, or other molecules in complex biological samples.[2][3][4] The success of this labeling strategy is highly dependent on the reaction buffer conditions, which must facilitate the catalytic cycle while preserving the integrity of the target biomolecule. These notes provide a detailed overview of the optimal buffer conditions and a comprehensive protocol for successful this compound labeling.
Core Principles of this compound Labeling
The labeling reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide (B81097) group on the target molecule.[4] This reaction is catalyzed by a Cu(I) ion.[4] In practice, a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), is used as the copper source, which is then reduced in situ to the active Cu(I) state by a reducing agent like sodium ascorbate.[3][5][6] To enhance catalyst stability, protect the target biomolecule from copper-induced damage, and improve reaction efficiency, a copper-chelating ligand is typically included.[7]
Data Presentation: Recommended Buffer Conditions
The efficiency and specificity of the this compound labeling reaction are critically dependent on the composition of the reaction buffer. The following table summarizes the key components and their recommended parameters for a typical labeling experiment.
| Parameter | Recommended Range/Component | Notes |
| Buffer System | Tris-based buffers (e.g., Tris-HCl, TBS) | Tris buffers are widely compatible and maintain a stable pH for the reaction.[3][5] |
| pH | 7.0 - 8.5 | The CuAAC reaction is robust across a wide pH range (4-12), but a neutral to slightly alkaline pH is optimal for maintaining protein stability and solubility.[4][8] |
| Copper Source | Copper(II) Sulfate (CuSO₄) | Typically prepared as a stock solution (e.g., 20-100 mM in water) and added to the reaction mix.[3][5] |
| Reducing Agent | Sodium Ascorbate | A fresh solution should be prepared immediately before use to reduce Cu(II) to the active Cu(I) catalyst.[6] |
| Cu(I)-Stabilizing Ligand | TBTA, THPTA, or proprietary additives | These ligands prevent copper precipitation and protect biomolecules from oxidative damage. Some reagents, like FastClick™ Cy7 Alkyne, have a built-in chelator.[6][7] |
| Reaction Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperatures.[5] |
| Incubation Time | 30 - 60 minutes | Shorter incubation times are often sufficient and minimize potential damage to sensitive biomolecules.[5][9] |
| Light Conditions | Protect from light | Cy7 is a photosensitive dye; exposure to light should be minimized throughout the experiment to prevent photobleaching.[5][8] |
Experimental Protocols
This section provides a detailed methodology for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein (1-5 mg/mL in a compatible buffer like 50 mM Tris-HCl, pH 8.0)
-
This compound (stock solution of 10 mM in anhydrous DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in deionized water)[5]
-
Reducing Agent (e.g., Sodium Ascorbate) (freshly prepared 50 mM stock in deionized water)
-
Additive/Ligand (e.g., TBTA) (2 mM stock in DMSO)
-
Purification column (e.g., Sephadex G-25 desalting column)[9]
-
1.5 mL microfuge tubes
Protocol for Labeling Reaction:
-
Preparation of Reactants:
-
Allow all reagents to warm to room temperature before use.
-
Prepare a fresh solution of the reducing agent (e.g., Sodium Ascorbate) in deionized water immediately before starting the reaction.
-
Ensure the azide-modified protein sample is in a buffer free of chelating agents like EDTA, which can interfere with the copper catalyst.
-
-
Reaction Assembly:
-
In a 1.5 mL microfuge tube, combine the following reagents in the specified order. The volumes below are for a 100 µL final reaction volume.
-
50 µL of azide-modified protein solution (1-5 mg/mL)
-
Add Reaction Buffer to bring the volume to 85 µL.
-
5 µL of this compound stock solution (final concentration: 0.5 mM).
-
2.5 µL of Additive/Ligand stock solution (final concentration: 50 µM). Vortex briefly.
-
5 µL of Copper(II) Sulfate stock solution (final concentration: 1 mM). Vortex briefly.[5]
-
2.5 µL of freshly prepared Reducing Agent stock solution (final concentration: 1.25 mM). This step initiates the reaction.[5]
-
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate the tube at room temperature for 30 minutes.[5]
-
Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.
-
-
Purification of the Labeled Protein:
-
Following incubation, it is crucial to remove unreacted this compound and copper catalyst.[10]
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Carefully load the entire reaction mixture onto the column.
-
Elute the labeled protein with the storage buffer. The Cy7-labeled protein will typically appear as the first colored band to elute from the column.
-
Collect the colored fractions containing the purified Cy7-protein conjugate.
-
-
Storage:
Mandatory Visualizations
The following diagrams illustrate the key processes involved in this compound labeling.
Caption: Experimental workflow for this compound labeling of azide-modified proteins.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. FastClick™ Cy7 Alkyne | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Post-Labeling Purification of Cy7-YNE Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with cyanine (B1664457) dyes, such as Cy7 functionalized with a terminal alkyne (Cy7-YNE), is a cornerstone of modern molecular biology and drug development. This near-infrared (NIR) fluorescent probe, often attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, enables sensitive detection in applications ranging from in vivo imaging to fluorescence microscopy. A critical step following the labeling reaction is the purification of the this compound conjugate to remove unreacted dye, excess reagents, and other impurities. Inadequate purification can lead to high background signals, reduced specificity, and inaccurate quantification.
These application notes provide detailed protocols for common and effective post-labeling purification methods for this compound conjugates, including Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and a rapid purification method using molecular weight cut-off (MWCO) filtration. This guide also presents a comparative analysis of these techniques to aid researchers in selecting the most appropriate method for their specific application.
Comparative Analysis of Purification Methods
The choice of purification method depends on several factors, including the nature of the biomolecule (e.g., protein, peptide, oligonucleotide), the scale of the purification, the required level of purity, and the available equipment. The following table summarizes the key quantitative parameters of the described methods.
| Purification Method | Typical Purity | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >95% | 70-90% | Mild conditions, preserves biological activity, effective for removing small molecule impurities. | Lower resolution for molecules of similar size, potential for sample dilution. |
| Reversed-Phase HPLC (RP-HPLC) | >98% | 60-85% | High resolution, excellent for separating closely related species, well-established for peptides and oligonucleotides. | Can denature some proteins, requires organic solvents, more complex setup. |
| Molecular Weight Cut-Off (MWCO) Filtration | Variable (primarily for desalting) | >90% | Rapid, simple, cost-effective for buffer exchange and removal of small molecules. | Does not separate unlabeled from labeled biomolecules of similar size, potential for membrane adsorption. |
Experimental Workflows and Logical Relationships
A general workflow for the purification of this compound conjugates begins with the crude reaction mixture and proceeds through one or more purification steps to yield a pure, well-characterized product.
Detailed Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an excellent choice for removing small molecules like unconjugated this compound from larger biomolecule conjugates.[1]
Experimental Workflow for SEC Purification
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 75, or equivalent, with appropriate fractionation range for the target biomolecule).
-
Chromatography system (e.g., ÄKTA pure or similar).[2]
-
Equilibration/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other buffer compatible with the biomolecule.
-
UV-Vis spectrophotometer or plate reader.
Procedure:
-
Column Preparation: Equilibrate the SEC column with at least two column volumes (CVs) of Equilibration/Elution Buffer at the recommended flow rate until a stable baseline is achieved.[1]
-
Sample Preparation: If necessary, concentrate the crude conjugation mixture. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[1]
-
Sample Loading: Load the prepared sample onto the equilibrated column.[1]
-
Elution: Begin the isocratic elution with the Equilibration/Elution Buffer at the manufacturer's recommended flow rate.[1]
-
Fraction Collection: Collect fractions while continuously monitoring the absorbance at two wavelengths: ~280 nm (for protein/oligonucleotide) and ~750 nm (for Cy7).[1]
-
Analysis and Pooling: The first peak to elute should correspond to the high molecular weight this compound conjugate, showing absorbance at both 280 nm and 750 nm. A later-eluting peak, absorbing only at ~750 nm, corresponds to the free this compound dye. Analyze fractions by UV-Vis spectroscopy and/or SDS-PAGE. Pool the fractions containing the pure conjugate.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is a high-resolution technique particularly well-suited for purifying peptides and oligonucleotides.[3]
Experimental Workflow for RP-HPLC Purification
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Mass spectrometer (optional, for fraction analysis).
Procedure:
-
System Preparation: Degas both mobile phases. Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A: 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude conjugate in a small volume of a solvent compatible with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Sample Injection: Inject the prepared sample onto the column.[5]
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound components. A typical gradient for peptides might be 5% to 65% B over 30 minutes.[4]
-
Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector. The this compound conjugate will be more hydrophobic than the unlabeled biomolecule and will thus have a longer retention time.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC and/or mass spectrometry to identify those containing the pure conjugate.[5] Pool the desired fractions and lyophilize to obtain the purified product.
Protocol 3: Rapid Purification by Molecular Weight Cut-Off (MWCO) Filtration
This method is ideal for the rapid removal of small molecules, including unreacted this compound and desalting after a click chemistry reaction, which often contains copper catalysts that can quench fluorescence.[6] While not a high-resolution technique, it is fast and efficient for initial cleanup.
Experimental Workflow for MWCO Filtration
Materials:
-
Centrifugal filter units with an appropriate MWCO (e.g., 3 kDa, 10 kDa) that retains the biomolecule conjugate while allowing free dye to pass through.
-
Microcentrifuge.
-
Buffer compatible with the biomolecule (e.g., PBS).
Procedure:
-
Device Preparation: Pre-rinse the MWCO filter unit with buffer if recommended by the manufacturer.
-
Sample Loading: Add the crude conjugation mixture to the filter unit. Do not exceed the maximum volume capacity.
-
First Centrifugation: Centrifuge the device according to the manufacturer's instructions. The filtrate will contain the free this compound and other small molecules.[6]
-
Washing: Discard the filtrate. Add a fresh volume of buffer to the retentate in the filter unit to wash the conjugate. Gently resuspend the conjugate.
-
Second Centrifugation: Repeat the centrifugation step. This wash step can be repeated 2-3 times for more thorough removal of impurities.
-
Sample Recovery: After the final wash, recover the concentrated, purified conjugate from the filter unit by pipetting. The yield for this method can be high, often exceeding 90%.[6]
Conclusion
The successful purification of this compound conjugates is paramount for the reliability and reproducibility of downstream applications. Size Exclusion Chromatography offers a gentle method ideal for preserving the integrity of sensitive biomolecules.[1] Reversed-Phase HPLC provides the highest resolution, which is often necessary for achieving the stringent purity requirements of therapeutic and diagnostic agents.[3] For rapid desalting and removal of small molecule impurities, MWCO filtration is an invaluable and efficient tool.[6] The protocols and comparative data provided in these application notes serve as a comprehensive guide for researchers to develop and optimize their purification strategies for this compound labeled biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. hplc.eu [hplc.eu]
- 5. protocols.io [protocols.io]
- 6. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with Cy7-YNE
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to low fluorescence signals when using Cy7-YNE in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a near-infrared (NIR) fluorescent dye containing an alkyne group.[1][2] This alkyne group allows the dye to be conjugated to molecules containing azide (B81097) groups through a copper-catalyzed click chemistry reaction.[1] Cyanine dyes like Cy7 are frequently used to label proteins, antibodies, and peptides.[1] The key advantage of using a NIR dye like Cy7 is the reduction of autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[3][4]
Q2: My this compound signal is very weak or completely absent. What are the potential causes?
Several factors can contribute to a weak or absent signal. These can be broadly categorized into issues with the labeling reaction, experimental conditions, and instrumentation.
-
Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may have a low yield.[5]
-
Low Target Abundance: The molecule you are trying to detect may be present at very low concentrations in your sample.[6][7]
-
Photobleaching: Cy7, like many fluorophores, is susceptible to photobleaching (irreversible loss of fluorescence) upon exposure to light, especially high-intensity excitation sources.[8][9][10]
-
Suboptimal Instrument Settings: Incorrect excitation and emission filter sets on your imaging system will lead to poor signal detection.[6][8]
-
Improper Storage and Handling: Degradation of the this compound dye due to improper storage can result in a loss of fluorescence.[1][10]
Q3: I am observing a high background signal, which is obscuring my specific this compound signal. How can I reduce it?
High background fluorescence can make it difficult to resolve the true signal. Common causes and solutions include:
-
Excessive Antibody/Probe Concentration: Using too much of your this compound labeled probe can lead to non-specific binding and high background.[6]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can interfere with the desired signal.[6][8]
-
Inadequate Washing: Insufficient washing steps after incubation with the fluorescent probe can leave unbound dye in the sample.[11]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
If you are experiencing a faint or non-existent signal from your this compound labeled sample, follow these troubleshooting steps.
Troubleshooting Workflow for Weak/No Signal
Caption: A flowchart to diagnose and resolve weak or absent this compound fluorescence signals.
| Potential Cause | Recommended Solution(s) |
| Inefficient Click Chemistry Reaction | - Ensure all reagents are fresh and of high quality.[5]- Degas solvents to remove oxygen, which can interfere with the reaction.[5]- Optimize the ratio of alkyne (this compound) to azide-containing molecule.[5]- Use a copper(I)-stabilizing ligand like THPTA or TBTA.[5] |
| Low Target Abundance | - Increase the amount of sample used if possible.[11]- Consider using a signal amplification strategy.[6][12] |
| Photobleaching | - Minimize the sample's exposure to the excitation light.[8]- Use the lowest possible laser power and shortest exposure time that provides a detectable signal.[3]- Use a mounting medium containing an antifade reagent.[3][8] |
| Incorrect Instrument Settings | - Verify that you are using the correct laser and filter combination for Cy7 (Excitation ~750 nm, Emission ~775 nm).[3][6]- Ensure that the lasers are properly aligned and that the detector gain is appropriately set.[6] |
| Improper Dye Storage | - Store this compound protected from light at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[10] |
Issue 2: High Background Fluorescence
High background can significantly reduce the signal-to-noise ratio. Use the following guide to minimize background fluorescence.
Logical Steps to Reduce High Background
Caption: A decision tree for troubleshooting and minimizing high background fluorescence.
| Potential Cause | Recommended Solution(s) |
| Excessive Labeled Probe Concentration | - Titrate your this compound labeled probe to find the optimal concentration that provides the best signal-to-noise ratio.[6] |
| Insufficient Blocking | - Increase the blocking time or try a different blocking agent (e.g., BSA, normal serum).[3][11] |
| Inadequate Washing | - Increase the number of wash steps (e.g., 3-5 times for 5-10 minutes each).[11]- Consider adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer.[6] |
| Autofluorescence | - Include an unstained control sample to determine the level of autofluorescence.[6][8]- If autofluorescence is high, consider using spectral imaging and linear unmixing if your imaging system supports it.[8] |
Quantitative Data Summary
| Property | Value | Reference |
| Maximum Excitation (λex) | ~750 nm | [3][13][14] |
| Maximum Emission (λem) | ~773-779 nm | [3][8][13] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.28 - 0.3 | [3][13] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling
This protocol provides a general guideline for labeling an azide-containing biomolecule with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
DMSO or DMF for dissolving this compound
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Dissolve this compound in a minimal amount of DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper ligand in water or an appropriate buffer.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.[5]
-
-
Purification:
Click Chemistry Reaction Workflow
Caption: A simplified workflow for labeling a biomolecule with this compound via click chemistry.
Protocol 2: Immunofluorescence Staining with a Cy7-Conjugated Antibody
This protocol describes the general steps for staining fixed cells with a directly conjugated Cy7 antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS, for intracellular targets)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Cy7-conjugated primary antibody
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Permeabilization (if required):
-
Blocking:
-
Antibody Incubation:
-
Dilute the Cy7-conjugated antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
-
Washing:
-
Mounting and Imaging:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. axisimagingnews.com [axisimagingnews.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. immudex.com [immudex.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Cyanine7 Dye | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cy7-YNE Staining
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for reducing high background fluorescence encountered during Cy7-YNE staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a near-infrared (NIR) fluorescent dye equipped with a terminal alkyne group (-YNE).[1][2] This alkyne group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a process known as click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3][4] This highly specific and efficient reaction forms a stable triazole linkage, enabling precise labeling of target biomolecules like proteins, peptides, or nucleic acids for fluorescence imaging.[1][3] The Cy7 fluorophore emits light in the near-infrared spectrum (approx. 790 nm), which provides advantages for in vivo imaging due to deeper tissue penetration and lower intrinsic autofluorescence from biological samples.[1][5]
Q2: What are the most common causes of high background with this compound staining?
High background fluorescence in experiments using this compound can obscure the specific signal and complicate data interpretation.[6] The sources of this background can be broadly categorized:
-
Non-Specific Binding : The Cy7 dye itself, being a large and somewhat hydrophobic molecule, can bind non-specifically to cellular components or tissues through charge-based or hydrophobic interactions.[6][7] Using too high a concentration of the this compound probe is a common reason for this issue.[7][8]
-
Issues with Click Chemistry Reaction : Incomplete removal of the copper catalyst (in CuAAC) can lead to artifacts, and unreacted this compound or azide-bearing molecules can contribute to diffuse background signal.[5][9]
-
Sample Autofluorescence : Many biological samples, including certain cells and tissues, naturally emit light when excited, a phenomenon known as autofluorescence.[8][10] This is often more pronounced at shorter wavelengths but can still be a factor in the NIR spectrum.[7] Endogenous molecules like collagen and elastin (B1584352) are known contributors.[7]
-
Suboptimal Staining Protocol : Inadequate blocking of non-specific binding sites, insufficient washing steps to remove unbound probe, or using inappropriate buffers can all lead to elevated background.[6]
-
Imaging Parameters : Using excessive laser power or detector gain during image acquisition can amplify background noise along with the specific signal.[7]
Troubleshooting Guides
Guide 1: Diagnosing the Source of High Background
The first step in troubleshooting is to systematically identify the origin of the background signal. This can be achieved by preparing a set of control samples.
Recommended Control Experiments
| Control Sample | Purpose | Potential Diagnosis if High Background is Observed |
| Unstained Sample | To assess the level of natural sample autofluorescence. | The background is caused by autofluorescence from the cells or tissue itself.[8] |
| "No Click Catalyst" Control | Sample prepared with the azide-modified target and this compound, but without the copper catalyst (for CuAAC). | The this compound probe is binding non-specifically to the sample, independent of the click reaction. |
| "No Azide" Control | Sample prepared without the azide-modified target molecule, but with the click chemistry reagents and this compound. | The this compound probe is binding non-specifically, possibly facilitated by the reaction conditions or reagents. |
| Secondary Antibody Only (if applicable) | If using an azide-modified secondary antibody, this control helps identify its non-specific binding. | The secondary antibody is the source of non-specific signal.[6] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and addressing high background issues.
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Guide 2: Reducing Background from Non-Specific this compound Binding
If your controls indicate that the this compound probe is binding non-specifically, the following protocol optimizations are recommended.
Q: How can I optimize my staining protocol to reduce non-specific binding?
A: Titrate the this compound Concentration. Using an excessively high concentration of the fluorescent probe is a primary cause of high background.[7] It is crucial to perform a titration to find the optimal concentration that provides the best signal-to-noise ratio.
A: Improve Blocking and Washing Steps. Inadequate blocking or insufficient washing will fail to prevent or remove non-specifically bound probes.[6]
-
Blocking: Increase the incubation time in blocking buffer (e.g., 1-5% BSA in PBS) to 60 minutes or longer.[8] For tissue sections, using 10% normal serum from the species of the secondary antibody (if applicable) can be effective.
-
Washing: Increase the number and duration of wash steps after probe incubation. Adding a mild detergent like 0.1% Tween-20 to the wash buffer can help disrupt weak, non-specific interactions.[6]
A: Adjust Buffer Composition. Cyanine dyes can form aggregates in aqueous solutions, which can contribute to background.[11] Adding a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to the incubation buffer may help prevent this.
Experimental Protocol: Titration of this compound Concentration
-
Preparation: Prepare your cells or tissue samples according to your standard protocol, including fixation, permeabilization, and azide labeling steps.
-
Serial Dilution: Create a series of dilutions of your this compound stock solution. Recommended starting points for a click reaction might range from 1 µM to 50 µM. A suggested series is: 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
Incubation: Divide your samples and incubate each with a different concentration of this compound, keeping all other click reaction parameters (catalyst, ligand, incubation time) constant. Include a "no-dye" negative control.
-
Washing and Imaging: Following incubation, wash all samples using a standardized, rigorous wash protocol. Image all samples using identical acquisition settings (laser power, gain, exposure time).[7]
-
Analysis: Compare the signal intensity from your target structure to the background fluorescence across the different concentrations. Select the concentration that yields the highest signal-to-noise ratio, not necessarily the brightest overall signal.
Guide 3: Minimizing Background from the Click Chemistry Reaction
Even with specific binding, the click chemistry step itself can be a source of background.
Q: How can I ensure the click chemistry reaction is not causing background?
A: Ensure Purity of Reagents. this compound is a click chemistry reagent that contains an alkyne group and undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.[1] Ensure that your this compound and azide-labeled biomolecules are of high purity and have been stored correctly, protected from light and moisture, to prevent degradation.[1]
A: Optimize Catalyst and Ligand Concentrations. For CuAAC reactions, the copper(I) catalyst can be toxic to cells and may cause artifacts.[9][12]
-
Use the lowest effective concentration of copper sulfate (B86663) and a reducing agent like sodium ascorbate.
-
Employ a copper-chelating ligand (e.g., THPTA, BTTAA) to protect your sample from copper-induced damage and improve reaction efficiency.[12]
-
After the reaction, consider a wash step with a mild chelating agent like EDTA to scavenge any residual copper.
A: Consider Copper-Free Click Chemistry. If copper toxicity or background is a persistent issue, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4] This involves using a strained alkyne (e.g., DBCO, BCN) instead of a terminal alkyne, which reacts with azides efficiently without needing a metal catalyst.[3][12]
Click Chemistry Reaction Pathway
This diagram shows the CuAAC pathway and highlights key components to optimize.
Caption: Key components of the copper-catalyzed click chemistry (CuAAC) reaction.
Guide 4: Addressing Sample Autofluorescence
Q: My unstained control shows significant background. How can I reduce autofluorescence?
A: Use a Quenching Agent. Commercially available autofluorescence quenching reagents can be applied to samples after staining and before imaging to reduce background from sources like lipofuscin.
A: Optimize Fixation. Certain fixatives, particularly glutaraldehyde, can induce significant autofluorescence. If possible, test alternative fixation protocols using paraformaldehyde, as it generally results in lower background. Ensure fixation time is not excessive.
A: Spectral Unmixing. If your imaging system is capable, you can acquire images across multiple spectral channels and use spectral unmixing algorithms to computationally separate the specific Cy7 signal from the broad autofluorescence spectrum.
A: Adjust Imaging Parameters. While not a chemical solution, carefully adjusting imaging settings can improve the signal-to-noise ratio. Reduce laser power and detector gain to the minimum levels required to detect the specific signal adequately.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
Optimizing Cy7-YNE to protein molar ratio for labeling.
Welcome to the technical support center for optimizing Cy7-YNE to protein molar ratios. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and reproducible protein labeling using click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound is a near-infrared (NIR) cyanine (B1664457) fluorescent dye that contains a terminal alkyne group (-YNE). It is used for protein labeling via a "click chemistry" reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Since proteins do not naturally contain the complementary azide (B81097) group, labeling is a two-step process:
-
Azide Introduction: An azide chemical handle is first introduced onto the protein. A common method is to react primary amines (on lysine (B10760008) residues and the N-terminus) with an azide-functionalized N-hydroxysuccinimide (NHS) ester, such as Azidobutyric acid NHS ester.[2][3][4]
-
Click Reaction: The azide-modified protein is then reacted with this compound. In the presence of a copper(I) catalyst, the alkyne on the Cy7 dye and the azide on the protein "click" together, forming a stable covalent triazole linkage.[1][4]
Q2: Why can't I just mix my protein with this compound directly?
A2: The alkyne group on this compound is bioorthogonal, meaning it is unreactive toward native functional groups found in proteins.[4][5] For the labeling reaction to occur, a complementary bioorthogonal partner—an azide—must first be chemically introduced onto the target protein.[1][3]
Q3: What is the recommended starting molar ratio for labeling?
A3: Optimization is required for each specific protein. The overall process has two stages, each with its own molar ratio to consider:
-
Step 1 (Azide Introduction): For modifying a protein with an azide-NHS ester, a starting molar excess of 5:1 to 40:1 (azide-NHS ester to protein) is recommended.[6] For many standard proteins like IgG, a 20-fold molar excess is a good starting point.[7]
-
Step 2 (Click Reaction): For the click reaction, a molar excess of 1.5:1 to 10:1 (this compound to azide-modified protein) is a typical starting range.[8] A 2 to 5-fold molar excess is often sufficient.[6]
Q4: How do I determine the final Degree of Labeling (DOL)?
A4: The Degree of Labeling (DOL), or the average number of dye molecules per protein, is calculated using spectrophotometry. After purifying the final conjugate, you measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm). The DOL can then be calculated using the Beer-Lambert law and a formula that corrects for the dye's absorbance at 280 nm.
Experimental Protocols & Data
Workflow for this compound Labeling
The overall process involves preparing the protein, introducing the azide handle, performing the click reaction, and purifying the final conjugate.
Protocol 1: Protein Modification with Azide-NHS Ester
This protocol describes how to introduce azide groups onto a protein using an amine-reactive NHS ester.
1. Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 8.0 - 8.5)
-
Azidobutyric acid NHS ester (or similar)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
2. Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the reaction and must be removed via dialysis or buffer exchange.[6] The optimal pH for the NHS ester reaction is 8.0-8.5.[2][3]
-
Prepare Azide-NHS Ester Stock: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO or DMF to create a 100 mM stock solution.
-
Labeling Reaction: Add the desired molar excess of the Azide-NHS ester stock solution to the protein solution. For initial optimization, test a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1).[6] Keep the final DMSO/DMF concentration below 10% to avoid protein precipitation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C, with gentle mixing.
-
Purification: Remove the unreacted Azide-NHS ester using a desalting column equilibrated with a suitable buffer for the click reaction (e.g., PBS, pH 7.4). The azide-modified protein is now ready for the next step.
Protocol 2: CuAAC Reaction with this compound
This protocol details the copper-catalyzed click reaction between the azide-modified protein and this compound.
1. Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound
-
Catalyst Stock Solutions (prepare fresh):
-
Copper(II) Sulfate (CuSO₄): 50 mM in water
-
THPTA ligand: 100 mM in water
-
Sodium Ascorbate: 500 mM in water (must be freshly prepared as it oxidizes quickly)[6]
-
-
Desalting column
2. Procedure:
-
Prepare Reagents: In a microcentrifuge tube, combine the azide-labeled protein and this compound. A 2 to 5-fold molar excess of this compound over the protein is a good starting point.[6]
-
Add Catalyst Components: Add the reagents in the following order, vortexing briefly after each addition: a. THPTA ligand (to a final concentration of 1 mM) b. Copper(II) Sulfate (to a final concentration of ~0.2 mM) c. Sodium Ascorbate (to a final concentration of ~2.5-5 mM) to initiate the reaction.[6]
-
Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature.
-
Purification: Purify the Cy7-labeled protein conjugate from excess dye and catalyst components using a desalting column.
-
Characterization: Determine the final protein concentration and Degree of Labeling (DOL) via UV-Vis spectrophotometry. Store the conjugate at 4°C, protected from light.
Data Presentation: Recommended Molar Ratios & Concentrations
The optimal ratios depend on the specific protein and desired DOL. Use these tables as a starting point for your optimization experiments.
Table 1: Molar Excess for Azide-NHS Ester Labeling (Step 1)
| Molar Excess of Azido-NHS to Protein | Expected Average DOL (Azides per Antibody) | Notes |
|---|---|---|
| 5-fold | 1 - 3 | Good starting point for sensitive proteins. |
| 10-fold | 3 - 5 | Often optimal for IgG antibodies.[6] |
| 20-fold | 4 - 6 | A common starting point for robust proteins.[7] |
| 40-fold | 6 - 8 | May risk protein precipitation or loss of function.[6] |
Table 2: Component Concentrations for CuAAC Reaction (Step 2)
| Reagent | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Azide-Modified Protein | 1-10 mg/mL | - | The molecule to be labeled. |
| This compound | 10 mM | 2-5x molar excess over protein | The alkyne-functionalized fluorophore. |
| Copper(II) Sulfate | 50 mM | ~0.2 mM | Source of the copper catalyst. |
| THPTA Ligand | 100 mM | ~1.0 mM | Stabilizes Cu(I) and protects the protein. |
| Sodium Ascorbate | 500 mM (Fresh) | ~2.5-5.0 mM | Reducing agent to generate active Cu(I). |
Troubleshooting Guide
This section addresses common issues encountered during the two-step labeling process.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
Preventing Cy7-YNE aggregation in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of Cy7-YNE, with a particular focus on preventing its aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) family. It contains an alkyne group, making it a valuable tool for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent labeling of azide-modified biomolecules such as proteins, antibodies, peptides, and nucleic acids.[1][2] Its fluorescence in the NIR spectrum (excitation ~740-770 nm, emission ~790 nm) is advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration.[1][3]
Q2: Why does my this compound solution appear to have low fluorescence or a shifted spectrum?
A2: A common reason for reduced fluorescence intensity or spectral shifts with cyanine dyes like this compound is aggregation in aqueous solutions.[4][5] Cyanine dyes have a propensity to self-assemble through π–π stacking, which leads to quenching of the fluorescence signal.[4] Aggregation is often concentration-dependent and can be influenced by the solvent, temperature, and presence of salts.[6][7]
Q3: How can I visually identify if my this compound is aggregating?
A3: Aggregation can sometimes be observed as visible precipitation or cloudiness in the solution. Spectroscopically, aggregation can lead to a broadening of the absorption peak or the appearance of a new, blue-shifted peak (H-aggregates) or a sharp, red-shifted peak (J-aggregates). A significant decrease in fluorescence intensity is also a strong indicator of aggregation.[8]
Troubleshooting Guide: Preventing this compound Aggregation
Issue: Precipitation or low signal intensity observed after preparing aqueous solutions of this compound.
This is a common problem stemming from the limited solubility and inherent tendency of this compound to aggregate in aqueous buffers. Below are several strategies to mitigate this issue.
Solution 1: Optimized Solvent Systems
The most direct approach to prevent aggregation is to improve the solubility of this compound in your aqueous working solution.
-
Use of Organic Co-solvents: this compound is highly soluble in dimethylsulfoxide (DMSO).[1] Including a small percentage of DMSO in your final aqueous solution can help maintain its monomeric, fluorescent state.
-
Recommendation: Start by preparing a high-concentration stock solution of this compound in anhydrous DMSO. For your aqueous working solution, aim for a final DMSO concentration of 10% or less, if compatible with your experimental system.[1]
-
-
Employing Solubilizing Agents: Certain additives can encapsulate or interact with the dye to prevent self-assembly.
Solution 2: Control of Dye Concentration
Aggregation is a concentration-dependent phenomenon.[6][7]
-
Recommendation: Prepare your this compound working solutions fresh and as dilute as your application allows. Avoid preparing large volumes of high-concentration aqueous solutions for long-term storage.
Solution 3: Buffer Composition
The ionic strength of your buffer can influence dye aggregation.
-
Recommendation: Be aware that high salt concentrations can promote the aggregation of cyanine dyes.[6][9] If possible, test a range of buffer and salt concentrations to find the optimal conditions for your experiment.
Solution 4: Chemical Modification Strategies (Advanced)
Recent research has focused on designing cyanine dyes with intrinsic resistance to aggregation.
-
Asymmetrical Cyanines: Breaking the molecular symmetry of heptamethine cyanines can disrupt the π–π stacking that leads to aggregation.[4]
-
Counterion Engineering: Modifying the counterion of the dye can improve its dispersibility and reduce aggregation in water.[10][11]
-
Recommendation: When purchasing cyanine dyes, consider these newer, modified versions if you are consistently facing aggregation issues with standard structures.
-
Data Presentation
Table 1: Solubility and Stock Solution Parameters for this compound
| Property | Value | Source |
| Molecular Weight | 719.91 g/mol | [1] |
| Solubility in DMSO | 50 mg/mL (69.45 mM) | [1] |
| Recommended Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |
Table 2: Example Protocol for Preparing a Non-Aggregating In Vivo Working Solution
| Component | Volume/Concentration | Notes | Source |
| This compound Stock | 100 µL of 25.0 mg/mL in DMSO | Prepare fresh in anhydrous DMSO. | [1] |
| Solubilizing Agent | 900 µL of 20% SBE-β-CD in Saline | Add the DMSO stock to the SBE-β-CD solution. | [1] |
| Final Volume | 1 mL | Mix evenly. Heat or sonication can aid dissolution if needed. | [1] |
| Final this compound Concentration | ≥ 2.5 mg/mL (3.47 mM) | Yields a clear solution. | [1] |
| Final DMSO Concentration | 10% | --- | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethylsulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired high concentration (e.g., 10 mg/mL).[3] Using newly opened, anhydrous DMSO is critical as hygroscopic DMSO can negatively impact solubility.[1]
-
Vortex or sonicate the solution until the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
-
Protocol 2: General Guideline for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol provides a general workflow for labeling an azide-modified protein with this compound. Optimization is required for each specific application.
-
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound stock solution in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Ligand solution (e.g., THPTA or TBTA)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
-
Procedure:
-
In a reaction tube, combine the azide-modified protein, buffer, and the ligand.
-
Add the this compound stock solution. A molar excess of dye to protein (e.g., 5 to 10-fold) is typically used. The final DMSO concentration should be kept as low as possible (ideally <10%).
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column.
-
Collect the first colored fractions, which contain the labeled protein.
-
Characterize the conjugate by measuring absorbance at 280 nm (for protein) and ~750 nm (for Cy7) to determine the degree of labeling.
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Workflow for labeling proteins with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aggregation control of anionic pentamethine cyanine enabling excitation wavelength selective NIR-II fluorescence imaging-guided photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cy7-YNE Technical Support Center: Troubleshooting Photostability Issues
Welcome to the technical support center for Cy7-YNE, a near-infrared (NIR) fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to address common photostability challenges encountered during experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your results and mitigate issues related to photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling agent that contains a Cy7 fluorophore and an alkyne group.[1] Cy7 is a near-infrared (NIR) dye with an excitation maximum around 750 nm and an emission maximum around 779 nm.[2][3] The NIR properties of Cy7 are advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration.[3] The alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][4] This makes this compound suitable for a variety of applications, including immunofluorescence, flow cytometry, and in vivo imaging.[5][6]
Q2: What is photobleaching and why is this compound susceptible to it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence upon exposure to light. Cyanine (B1664457) dyes like Cy7 are known to be susceptible to photobleaching, which can compromise the quality and reproducibility of experimental data, especially in studies requiring long or intense light exposure.[7] Several factors contribute to the photobleaching of Cy7, including the intensity of the excitation light, the presence of molecular oxygen, and the local chemical environment.[8] The heptamethine chain of Cy7 is particularly prone to photo-oxidation.
Q3: How does the photostability of Cy7 compare to other NIR dyes?
While direct quantitative comparisons can vary depending on experimental conditions, studies have generally shown that Alexa Fluor dyes, which are spectrally similar to Cy dyes, exhibit greater photostability.[1][7][9][10] For instance, Alexa Fluor 750 is often considered a more photostable alternative to Cy7.[2][7]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter when using this compound in your experiments.
Problem 1: Weak or No Fluorescence Signal
Possible Causes:
-
Low Antibody/Probe Concentration: The concentration of your this compound conjugate may be too low for detection.[5][6]
-
Low Target Expression: The target molecule may be present at low levels in your sample.[5]
-
Photobleaching: The fluorescent signal may have been destroyed due to excessive light exposure during sample preparation or imaging.[5][6]
-
Inefficient Click Chemistry Reaction: The this compound may not have been efficiently conjugated to your target molecule.
-
Incorrect Instrument Settings: The microscope or flow cytometer may not be configured with the correct lasers and filters for Cy7.[6]
Solutions:
-
Titrate Your Reagent: Determine the optimal concentration of your this compound conjugate by performing a titration.[5]
-
Confirm Target Expression: Use an alternative method (e.g., Western blot) to confirm the expression level of your target.
-
Minimize Light Exposure: Protect your samples from light at all stages of the experiment. Use the lowest possible laser power and exposure time during imaging.[9]
-
Optimize Click Chemistry: Refer to the detailed protocol for copper-catalyzed click chemistry to ensure efficient conjugation.
-
Verify Instrument Settings: Ensure you are using the appropriate excitation source (e.g., ~750 nm laser) and emission filter (e.g., ~780 nm long-pass or a bandpass filter centered around 780-800 nm).[3]
Problem 2: High Background Fluorescence
Possible Causes:
-
Excessive Antibody/Probe Concentration: Using too much of the this compound conjugate can lead to non-specific binding.[5]
-
Insufficient Washing: Inadequate washing steps can leave unbound fluorescent molecules in the sample.[11]
-
Autofluorescence: Although minimal in the NIR range, some endogenous molecules in the sample can still contribute to background fluorescence.[5]
-
Dye Aggregation: Cyanine dyes can form aggregates, which may bind non-specifically.
Solutions:
-
Optimize Reagent Concentration: Perform a titration to find the concentration that provides the best signal-to-noise ratio.[5]
-
Thorough Washing: Increase the number and duration of wash steps after incubation with the fluorescent probe.[11]
-
Include Controls: Always include an unstained control sample to assess the level of autofluorescence.[5]
-
Use Blocking Agents: For immunofluorescence, use appropriate blocking buffers (e.g., BSA or serum) to minimize non-specific antibody binding.
Problem 3: Rapid Signal Loss During Imaging
Possible Cause:
-
Photobleaching: This is the most likely cause of rapid signal decay during continuous or repeated imaging.
Solutions:
-
Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal.[9] Neutral density filters can also be used to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade medium (e.g., ProLong Gold, Vectashield) or a custom-prepared antifade solution.[12][13]
-
Employ Oxygen Scavenging Systems: For live-cell imaging or single-molecule studies, consider using an oxygen scavenging system to reduce photo-oxidation.
Quantitative Data on Photostability and Mitigation
The following tables summarize available data to help you compare the photostability of Cy7 with an alternative and the effectiveness of different mitigation strategies.
Table 1: Comparison of Photophysical Properties of Cy7 and a Common Alternative
| Property | Cy7 | Alexa Fluor 750 | Reference(s) |
| Maximum Excitation (nm) | ~745 - 756 | 749 | [2] |
| Maximum Emission (nm) | ~779 - 800 | 775 | [2] |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~199,000 - 250,000 | ~240,000 - 290,000 | [2] |
| Quantum Yield (Φ) | ~0.12 - 0.3 | 0.12 | [2] |
| Relative Photostability | Less Stable | More Stable | [1][7][9][10] |
Table 2: Qualitative Comparison of Antifade Reagents for Cyanine Dyes
| Antifade Reagent | Key Constituent(s) | Advantages | Disadvantages | Reference(s) |
| ProLong Gold | Proprietary | Hard-setting, good photobleaching resistance. | Can quench some dyes initially. | [13][14] |
| Vectashield | p-Phenylenediamine (PPD) or other | Effective antifade properties. | May react with some cyanine dyes (e.g., Cy2). Can exhibit autofluorescence with UV excitation. | [12] |
| n-Propyl gallate (NPG) | n-Propyl gallate | Can be used in live cells. | Difficult to dissolve. | [12] |
| Oxygen Scavenging Systems | e.g., Glucose oxidase/catalase | Highly effective at reducing photo-oxidation. | Requires careful preparation and is mainly for live-cell/single-molecule studies. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Photostability
This protocol allows for a standardized comparison of this compound photostability under different conditions.
Objective: To quantify the rate of photobleaching of a this compound conjugate.
Materials:
-
This compound labeled sample (e.g., cells on a coverslip, purified protein solution)
-
Mounting medium (with and without antifade reagent)
-
Fluorescence microscope with a suitable laser line for Cy7 excitation (~750 nm) and an appropriate emission filter.
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your this compound labeled samples according to your standard protocol. Mount samples on microscope slides using the desired mounting medium.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Place the slide on the stage and bring the sample into focus.
-
Select the appropriate laser and filter set for Cy7.
-
-
Image Acquisition:
-
Choose a region of interest (ROI) containing a clear fluorescent signal.
-
Set up a time-lapse acquisition with continuous illumination. Use consistent laser power and exposure time for all samples being compared.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background by subtracting the mean intensity of a region without fluorescence.
-
Normalize the intensity at each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve. The time it takes for the intensity to drop to 50% is the photobleaching half-life.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling with this compound
This protocol provides a general workflow for conjugating this compound to an azide-modified biomolecule.
Objective: To covalently label an azide-containing molecule with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
DMSO or DMF for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your azide-modified biomolecule in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper ligand in water or a suitable buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified biomolecule and the buffer.
-
Add the this compound stock solution. The molar ratio of dye to biomolecule may need to be optimized (a 2-10 fold excess of the dye is a good starting point).
-
Add the copper ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
-
Purification:
-
Remove excess reagents and byproducts by a suitable method such as size exclusion chromatography, dialysis, or precipitation.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound photostability and its mitigation.
Caption: A workflow for troubleshooting and mitigating this compound photostability issues.
Caption: Simplified Jablonski diagram illustrating the photobleaching mechanism of Cy7.
References
- 1. ovid.com [ovid.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. ProLong™ Diamond Antifade Mountant, 2 mL - FAQs [thermofisher.com]
Technical Support Center: Solving Cy7-YNE Solubility Challenges in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the conjugation of Cy7-YNE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a common issue?
This compound is a near-infrared (NIR) fluorescent dye featuring a terminal alkyne group ("-YNE"). This alkyne moiety enables its covalent attachment to azide-modified molecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction. Like many cyanine (B1664457) dyes, Cy7 has an extended hydrophobic core, which leads to low solubility in aqueous buffers and a tendency to form non-fluorescent aggregates.[][2] The functional "-YNE" group can further influence its solubility characteristics.
Q2: My this compound precipitated out of the reaction mixture. What are the likely causes?
Precipitation of this compound during conjugation is a common problem and can be attributed to several factors:
-
High Degree of Labeling (DOL): Attaching too many hydrophobic this compound molecules to a biomolecule can significantly decrease the conjugate's overall solubility, leading to precipitation.[3]
-
Inappropriate Buffer Conditions: The pH of the reaction buffer can impact the solubility of both the biomolecule and the dye. If the pH is close to the isoelectric point (pI) of the protein, its solubility will be at a minimum, increasing the risk of precipitation.[3]
-
Excessive Organic Solvent: While a small amount of an organic solvent like DMSO or DMF is necessary to dissolve the this compound stock, adding too much to the aqueous reaction buffer can cause the biomolecule to precipitate.[3]
-
Aggregation of the Dye: this compound can self-aggregate in aqueous solutions, and these aggregates can precipitate, especially at higher concentrations.[]
Q3: How can I improve the solubility of this compound in my conjugation reaction?
Several strategies can be employed to enhance the solubility of this compound and prevent precipitation:
-
Use a Sulfonated this compound: If available, a sulfonated version of this compound will have significantly higher aqueous solubility due to the presence of charged sulfonate groups, which also help to reduce aggregation.[][2]
-
Optimize the Dye-to-Biomolecule Molar Ratio: Start with a lower molar excess of this compound to control the degree of labeling and avoid over-labeling.[3]
-
Incorporate Solubility-Enhancing Additives:
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can help to prevent dye aggregation and improve solubility. A final concentration of 0.01-0.1% is often effective.[4][5]
-
Cyclodextrins: Encapsulating agents like SBE-β-CD can increase the solubility of hydrophobic molecules in aqueous solutions.[6]
-
-
Control the pH: Ensure the reaction buffer pH is at least 1-1.5 units away from the pI of your protein. For the CuAAC reaction, a pH range of 7.0-7.5 is generally recommended.[7]
-
Minimize Organic Solvent Concentration: Use the most concentrated stock solution of this compound in DMSO or DMF as possible to minimize the volume added to the reaction, keeping the final concentration of the organic solvent low (ideally ≤10%).
Q4: What are the recommended storage conditions for this compound stock solutions?
This compound is sensitive to light and moisture. Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[6] Under these conditions, the stock solution is typically stable for at least one month at -20°C and up to six months at -80°C.[6]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Precipitation upon adding this compound stock to the reaction buffer | 1. Poor aqueous solubility of this compound. 2. High concentration of the dye. 3. Excessive organic solvent. | 1. Use a sulfonated this compound if possible. 2. Add the this compound stock solution slowly to the reaction buffer with gentle vortexing. 3. Consider adding a solubility enhancer like Tween-20 (0.05% final concentration) to the reaction buffer before adding the dye. 4. Prepare a more concentrated stock solution of this compound to minimize the volume of organic solvent added. |
| Precipitation of the biomolecule-dye conjugate during the reaction | 1. High Degree of Labeling (DOL). 2. Reaction pH is too close to the pI of the biomolecule. 3. The conjugate is inherently less soluble than the unlabeled biomolecule. | 1. Reduce the molar ratio of this compound to the biomolecule in subsequent experiments. 2. Adjust the pH of the reaction buffer to be further from the pI of the biomolecule. 3. Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the reaction mixture. |
| Low or no fluorescence from the purified conjugate | 1. Inefficient conjugation. 2. Self-quenching due to a high DOL and aggregation. 3. Photobleaching of the dye. | 1. Confirm the activity of the azide (B81097) and alkyne functional groups. Ensure the copper catalyst is active. 2. Optimize the molar ratio of dye to biomolecule to achieve a lower DOL. 3. Protect the dye and conjugate from light at all stages of the experiment. |
| Inconsistent conjugation efficiency | 1. Variability in dissolving the this compound. 2. Instability of the this compound stock solution. 3. Fluctuations in reaction temperature. | 1. Ensure the this compound is fully dissolved in anhydrous DMSO or DMF before use. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Perform the conjugation reaction at a consistent, controlled temperature. Room temperature is generally suitable for CuAAC reactions.[8][9] |
Data Presentation
Table 1: Solubility of Cy7 and its Derivatives in Common Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Cy7 (generic) | DMSO | ~10 mg/mL | [10] |
| Cy7 (generic) | DMF | ~10 mg/mL | [10] |
| Cy7 (generic) | Ethanol | ~5 mg/mL | [10] |
| Cy7 (generic) | PBS (pH 7.2) | ~1 mg/mL | [10] |
| This compound | DMSO | ≥ 25 mg/mL (stock solution) | [6] |
| This compound | 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL (working solution from DMSO stock) | [6] |
| Sulfo-Cy7 | Aqueous Buffers | High (can be dissolved directly) | [][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL or 25 mg/mL).[3][6]
-
Vortex the solution thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.
-
Use the stock solution immediately or aliquot into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
Protocol 2: General Protocol for Antibody Conjugation with this compound using CuAAC
This protocol provides a general procedure for conjugating this compound to an azide-modified antibody. Optimization may be required for specific antibodies and applications.
-
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound stock solution (from Protocol 1)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent solution (e.g., 250 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Reaction buffer (e.g., PBS, pH 7.2)
-
(Optional) Non-ionic surfactant (e.g., 1% Tween-20 stock)
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Prepare the Antibody: Ensure the antibody is at a suitable concentration (e.g., 2-10 mg/mL) in an appropriate buffer.[11]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified antibody
-
Reaction buffer
-
(Optional) Tween-20 to a final concentration of 0.05%
-
Copper-chelating ligand
-
This compound stock solution (add slowly while gently mixing)
-
CuSO₄ solution
-
Sodium ascorbate solution (to initiate the reaction)
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Gentle mixing during incubation can improve efficiency.
-
Purification: Purify the this compound-conjugated antibody from unreacted dye and catalyst components using a suitable method such as size-exclusion chromatography.
-
Mandatory Visualizations
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. drmr.com [drmr.com]
- 9. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Common mistakes to avoid in Cy7-YNE click chemistry.
Welcome to the technical support center for Cy7-YNE click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
This compound is a near-infrared (NIR) fluorescent dye functionalized with a terminal alkyne group (-YNE). This alkyne group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a highly efficient and specific reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[] This method is widely used for labeling biomolecules such as proteins, peptides, and nucleic acids for applications in fluorescence imaging and diagnostics.
Q2: What are the most critical factors for a successful this compound click reaction?
The success of a this compound click reaction hinges on several key factors:
-
Reagent Quality: Ensure the purity and stability of your this compound, azide-containing molecule, copper source, and reducing agent.
-
Copper Catalyst: The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (commonly sodium ascorbate).[2]
-
Oxygen Exclusion: The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state. Degassing your reaction mixture or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Ligands: The use of a copper-chelating ligand, such as THPTA or TBTA, can stabilize the Cu(I) catalyst, improve reaction efficiency, and protect biomolecules from copper-mediated damage.
-
pH: The reaction is generally robust across a pH range of 4-12, but for biomolecule conjugation, a pH of 7-9 is often optimal to balance reaction rate and biomolecule stability.[3]
Q3: My this compound conjugate has a low fluorescence signal. What are the possible causes?
Low fluorescence of your final conjugate can stem from several issues:
-
Low Labeling Efficiency: The click reaction may not have proceeded to completion. See the troubleshooting section for low reaction yield.
-
Aggregation and Quenching: Cyanine (B1664457) dyes like Cy7 have a tendency to aggregate, especially at high concentrations or high labeling ratios on a protein, which can lead to self-quenching of the fluorescence.[4]
-
Photobleaching: Cy7 is susceptible to photobleaching. Minimize exposure of the dye and the conjugate to light during the reaction and storage.[]
-
Suboptimal Buffer Conditions: High ionic strength buffers can sometimes promote the aggregation of cyanine dyes.[5]
Q4: How do I purify my this compound labeled biomolecule?
Purification is crucial to remove unreacted this compound, copper catalyst, and other reagents. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger labeled biomolecule from smaller, unreacted dye molecules.[4]
-
Dialysis: Useful for removing small molecule impurities from larger protein or nucleic acid conjugates.[4]
-
Affinity Chromatography: Can be used if the biomolecule has a suitable affinity tag.[6]
Troubleshooting Guide
Problem 1: Low or No Reaction Yield
Possible Causes & Solutions
| Potential Cause | Recommended Action | Citation |
| Inactive Copper Catalyst | The Cu(I) oxidation state is essential. Ensure you are using a fresh solution of the reducing agent (e.g., sodium ascorbate). Consider degassing the reaction mixture to prevent oxidation of Cu(I) to Cu(II). | [2] |
| Impure Reagents | Use high-purity this compound and azide-containing molecules. Impurities can inhibit the catalyst or participate in side reactions. | [] |
| Suboptimal Reagent Concentrations | Empirically optimize the concentrations of your reactants and catalyst. A common starting point is a slight excess of the less critical component. | [7][8] |
| Inappropriate Solvent | While the reaction is tolerant of many solvents, ensure your biomolecule and this compound are soluble. A co-solvent like DMSO or DMF may be needed for non-sulfonated Cy7 dyes. | [4] |
| Steric Hindrance | If the azide or alkyne is in a sterically hindered position, the reaction rate may be slow. Consider increasing the reaction time or temperature (if compatible with your biomolecule). | [9] |
| Incorrect pH | For biomolecule labeling, maintain a pH between 7 and 8.5 for optimal results.[5] |
Experimental Protocols
General Protocol for this compound Labeling of a Protein
This protocol provides a starting point and should be optimized for your specific application.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
Procedure:
-
Prepare a Catalyst Premix: Combine the CuSO₄ solution and THPTA ligand solution and let it sit for a few minutes.[8]
-
Prepare Reactants: In a microcentrifuge tube, add your azide-modified protein solution.
-
Add this compound: Add the desired amount of this compound (typically from a stock solution in DMSO).
-
Add Catalyst: Add the CuSO₄/THPTA premix to the reaction tube.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the tube to start the click reaction.[8]
-
Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[7]
-
Purify: Purify the this compound labeled protein using a suitable method like size-exclusion chromatography to remove unreacted components.[4]
Recommended Starting Concentrations for Reaction Optimization
| Component | Typical Final Concentration | Notes | Citation |
| Azide-modified Biomolecule | 1-100 µM | Dependent on the specific experiment. | [10] |
| This compound | 1.1 - 10 equivalents (relative to azide) | A slight excess can help drive the reaction to completion. | |
| Copper(II) Sulfate (CuSO₄) | 50-500 µM | Higher concentrations can increase the reaction rate but may also increase the risk of biomolecule damage. | [11] |
| THPTA Ligand | 5 equivalents (relative to copper) | A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules. | [10] |
| Sodium Ascorbate | 5-10 equivalents (relative to copper) | A sufficient excess is needed to reduce Cu(II) and scavenge oxygen. |
Visualizations
General Workflow for this compound Click Chemistry
Caption: A general experimental workflow for labeling biomolecules with this compound via click chemistry.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree to diagnose and resolve common causes of low yield in this compound click reactions.
Common Causes of Non-Specific Binding and High Background
Caption: Logical relationships between causes of high background and their respective solutions.
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An affinity-based method for the purification of fluorescently-labeled biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. confluore.com.cn [confluore.com.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Effect of pH on Cy7-YNE fluorescence intensity.
Welcome to the technical support center for Cy7-YNE. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address potential issues related to the effect of pH on this compound fluorescence intensity during experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the use of this compound, with a focus on pH-related fluorescence variability.
Problem: Low or No Fluorescence Signal
Possible Cause 1: Suboptimal pH of the Buffer
While Cy7 dyes are generally stable over a broad pH range, typically between 3 and 10, extreme pH values can lead to the degradation of the dye.[1] For optimal performance and to ensure the stability of the conjugated biomolecule, it is recommended to use a buffer with a pH between 7.2 and 8.5.[1]
Suggested Solution:
-
Verify the pH of your experimental buffer.
-
If the pH is outside the optimal range, adjust it accordingly or prepare a fresh buffer.
-
For sensitive assays, it is advisable to perform a pH titration experiment to determine the optimal pH for your specific application.
Possible Cause 2: Dye Aggregation
Cy7 dyes, particularly non-sulfonated versions, can aggregate in aqueous solutions, which can lead to fluorescence quenching.[1][2] High salt concentrations in buffers can also promote aggregation.[1]
Suggested Solution:
-
If using a non-sulfonated this compound, consider adding a small amount of an organic co-solvent like DMSO or DMF to the stock solution to prevent aggregation.[1]
-
If possible, use a buffer with a lower ionic strength.
-
Sulfonated versions of cyanine (B1664457) dyes have better water solubility and are less prone to aggregation.[1]
Possible Cause 3: Photobleaching
Cy7 is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[1][3]
Suggested Solution:
-
Minimize the exposure of the dye and conjugated samples to light during all stages of the experiment and storage.[3]
-
When imaging, reduce the intensity of the excitation source and the exposure time to the minimum required for adequate signal detection.[2]
Problem: High Background Fluorescence
Possible Cause 1: Non-Specific Binding
This compound conjugates can bind non-specifically to cellular components or other surfaces, leading to high background signals.[2]
Suggested Solution:
-
Optimize the concentration of the this compound conjugate by performing a titration to find the best signal-to-noise ratio.[2]
-
Ensure that adequate blocking steps are included in your protocol.[2]
-
Increase the number and duration of washing steps to remove unbound conjugates.[4]
Possible Cause 2: Autofluorescence
Biological samples can exhibit natural fluorescence (autofluorescence), which can contribute to background noise.[2]
Suggested Solution:
-
Cy7 operates in the near-infrared (NIR) spectrum, which generally helps to minimize autofluorescence from biological samples.[5]
-
Acquire an image of an unstained control sample to assess the level of autofluorescence.
-
If autofluorescence is high, consider using spectral unmixing techniques if your imaging system supports it.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
A1: Generally, Cy7 dyes exhibit stable fluorescence in a pH range of 3 to 10.[1] However, for labeling reactions and to maintain the integrity of biomolecules, a pH range of 7.2 to 8.5 is recommended.[1] For critical applications, it is best to empirically determine the optimal pH for your specific experimental conditions.
Q2: How does pH affect the stability of the this compound molecule itself?
A2: Extreme pH values (below 3 or above 10) can lead to the chemical degradation of the cyanine dye structure, resulting in a loss of fluorescence.
Q3: Can the fluorescence intensity of this compound be directly modulated by pH?
A3: While many cyanine dyes are largely insensitive to pH changes within their stable range, some cyanine derivatives have been specifically designed as pH sensors.[6][7] Although major changes are not expected for standard Cy7 dyes within the recommended pH range, subtle changes in fluorescence intensity with pH cannot be entirely ruled out without specific experimental data for this compound.
Q4: My fluorescence signal is decreasing over time during imaging. Is this a pH issue?
A4: A decrease in signal during imaging is more likely due to photobleaching rather than a change in pH.[1][3] To minimize photobleaching, reduce light exposure and use an anti-fade mounting medium if applicable.
Q5: I am observing inconsistent fluorescence intensity between different experimental batches. Could pH be the cause?
A5: Yes, batch-to-batch variability in buffer preparation can lead to slight pH differences, which may contribute to inconsistent fluorescence. It is crucial to accurately prepare and verify the pH of all buffers for reproducible results.
Experimental Protocols
Protocol for Determining the pH Profile of this compound Fluorescence
This protocol allows for the empirical determination of the effect of pH on the fluorescence intensity of this compound.
Materials:
-
This compound stock solution (in anhydrous DMSO)
-
A series of buffers with pH values ranging from 3 to 11 (e.g., citrate, phosphate, borate (B1201080) buffers)
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters for Cy7 (Excitation max ~750 nm, Emission max ~776 nm)[1]
-
pH meter
-
Microplates or cuvettes
Methodology:
-
Prepare a working solution of this compound by diluting the stock solution in a neutral buffer (e.g., PBS pH 7.4) to a final concentration suitable for your instrument.
-
In a microplate or a series of cuvettes, add a fixed volume of the this compound working solution to an equal volume of each of the different pH buffers.
-
Include a control with only the this compound in the neutral dilution buffer.
-
Incubate the samples for a short period at room temperature, protected from light.
-
Measure the fluorescence intensity of each sample using the fluorometer.
-
Plot the fluorescence intensity as a function of pH to determine the pH profile of this compound.
Data Presentation
The quantitative data from the pH profiling experiment can be summarized in a table as follows:
| pH | Average Fluorescence Intensity (a.u.) | Standard Deviation |
| 3.0 | ||
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 7.4 | ||
| 8.0 | ||
| 9.0 | ||
| 10.0 | ||
| 11.0 |
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Logical relationship of pH's effect on fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 5. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 6. researchgate.net [researchgate.net]
- 7. Novel cyanine dyes as fluorescent pH sensors: PET, ICT mechanism or resonance effect? - East China Normal University [pure.ecnu.edu.cn:443]
How to handle non-specific binding of Cy7-YNE probes.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers handle non-specific binding associated with Cy7-YNE probes.
Frequently Asked Questions (FAQs)
Q1: What is a this compound probe?
A this compound probe is a chemical tool used in molecular biology and chemical proteomics. It consists of two key parts:
-
Cy7: A near-infrared (NIR) cyanine (B1664457) fluorophore that emits light, allowing for detection.[1] Its operation in the NIR spectrum helps minimize autofluorescence from biological samples.[1]
-
-YNE: A terminal alkyne group. This functional group is a "handle" for bioorthogonal chemistry, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][3]
These probes are often used in activity-based protein profiling (ABPP), where they covalently label active enzymes or specific classes of proteins within a complex biological sample like a cell lysate.[2][4] After labeling, an azide-containing reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for detection) can be "clicked" onto the probe-labeled protein.
Q2: What are the primary applications of this compound probes?
This compound probes are primarily used for activity-based protein profiling (ABPP).[2][5] ABPP is a powerful technique for studying enzyme function directly in native biological systems.[2] The workflow typically involves introducing the alkyne-functionalized probe to a proteome, where it covalently binds to the active site of a target enzyme family.[4][6] Subsequently, a Cy7-azide reporter is attached via click chemistry, rendering the labeled proteins fluorescent for visualization and analysis, often by in-gel fluorescence scanning.[6]
Q3: What is non-specific binding and why is it a problem?
Non-specific binding refers to the interaction of a probe with unintended targets (off-targets) or surfaces, rather than the specific biomolecule of interest.[1][7] This is a significant issue because it generates high background noise, which can obscure the true specific signal, lead to false-positive results, and reduce the overall sensitivity and accuracy of an experiment.[7][8]
Q4: What are the common causes of non-specific binding with fluorescent probes?
Several factors can contribute to the non-specific binding of fluorescent probes like this compound:
-
Hydrophobic Interactions: Many fluorescent dyes are hydrophobic and can stick to hydrophobic regions of proteins and cellular components.[9][10]
-
Electrostatic Interactions: Probes can bind non-specifically to charged surfaces or biomolecules. The charge of the dye itself can influence these interactions.[9][11][12]
-
Probe Aggregation: Cyanine dyes like Cy7 can form aggregates in aqueous solutions, which can lead to non-specific signals or fluorescence quenching.[1]
-
Excess Probe Concentration: Using too high a concentration of the probe increases the likelihood of low-affinity, non-specific interactions.[1][13]
-
Insufficient Washing: Failure to adequately wash away unbound probes will result in a high, generalized background signal.[1][13]
Troubleshooting Guide
Issue 1: I'm observing a high, diffuse background signal across my entire gel or image.
This issue often points to problems with unbound probe or suboptimal processing steps.
| Possible Cause | Troubleshooting Step & Rationale | Expected Outcome |
| Excess Probe Concentration | Perform a titration experiment to determine the lowest effective probe concentration. A typical starting range for antibody conjugates is 0.1–10 µg/mL.[1] For small molecule probes, concentrations often range from 1-100 µM. High concentrations saturate specific sites and increase off-target binding.[1][14] | Improved signal-to-noise ratio. |
| Insufficient Washing | Increase the number (e.g., from 3 to 4) and/or duration (e.g., from 5 to 10 minutes) of wash steps after probe incubation and click chemistry.[13][15] This ensures the complete removal of unbound probe and excess click reagents. | Reduction in overall background fluorescence.[13] |
| Ineffective Washing Buffer | Add a non-ionic detergent, such as Tween-20 (0.05-0.2%) or Triton X-100, to your wash buffer.[9][13][15] Detergents disrupt weak, non-specific hydrophobic interactions. | Decreased background signal caused by non-specific hydrophobic binding.[9] |
| Autofluorescence | Image an unstained control sample (no probe). If high signal is present, it may be due to endogenous fluorescent molecules.[1] Since Cy7 is in the NIR spectrum, this is less common but can still occur.[1] | Confirmation of autofluorescence as a source of background. Adjusting imaging parameters (e.g., reducing laser power or exposure time) may help.[1] |
Issue 2: My gel shows multiple distinct, non-specific bands in addition to my target.
This suggests that the probe is binding with some affinity to off-target proteins.
| Possible Cause | Troubleshooting Step & Rationale | Expected Outcome |
| Ineffective Blocking | Optimize your blocking step. Incubate the sample with a blocking agent like Bovine Serum Albumin (BSA, 1-3%) or non-fat dry milk before adding the probe.[9][13] This occupies potential non-specific binding sites on proteins and surfaces. | Reduction in the intensity and number of non-specific bands. |
| Ionic Interactions | Increase the salt concentration (e.g., NaCl) in your incubation and wash buffers.[9] Higher ionic strength can disrupt weak, charge-based interactions between the probe and off-target proteins.[9] | Fewer non-specific bands resulting from electrostatic interactions. |
| Probe Aggregates | Prepare fresh probe dilutions before each experiment.[13] Cyanine dyes can aggregate over time in aqueous buffers. Briefly centrifuge the probe stock solution before dilution to pellet any aggregates. | Elimination of punctate or speckled background and potential non-specific bands caused by aggregates.[15] |
| Suboptimal Click Chemistry | Ensure you are using optimal concentrations and ratios of click chemistry reagents (e.g., copper catalyst, ligand, reducing agent). Excess reagents can sometimes lead to off-target reactions or signal artifacts.[13] | A cleaner reaction with fewer unexpected bands. |
Visualizing Workflows and Problems
Experimental Workflow
The following diagram outlines a typical workflow for an activity-based protein profiling (ABPP) experiment using an alkyne-functionalized probe and a fluorescent azide (B81097) reporter.
Troubleshooting Flowchart
Use this decision tree to diagnose and resolve common sources of non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. pcrbio.com [pcrbio.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
Validating the Specificity of Cy7-YNE Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical biology and proteomics, the precise labeling of target biomolecules is paramount for accurate downstream analysis. Cy7-YNE, a near-infrared (NIR) fluorescent probe equipped with a terminal alkyne, offers a powerful tool for visualizing and quantifying proteins through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1] This guide provides a comprehensive overview of methods to validate the labeling specificity of this compound, compares its properties to other fluorescent probes, and offers detailed experimental protocols to ensure the reliability of your research findings.
Introduction to this compound Labeling
This compound is a member of the cyanine (B1664457) dye family, characterized by its fluorescence emission in the near-infrared spectrum (excitation ~750 nm, emission ~776 nm).[2][3] This spectral window is advantageous for biological imaging due to deeper tissue penetration and reduced autofluorescence from endogenous biomolecules. The terminal alkyne group on this compound allows for its covalent attachment to azide-modified target proteins in a highly selective and efficient manner. This bioorthogonal reaction is the foundation of its use in activity-based protein profiling (ABPP) and other targeted proteomic studies.
Comparative Analysis of Fluorescent Probes
The selection of a fluorescent probe depends on various factors, including its photophysical properties and its potential for non-specific interactions. Below is a comparison of Cy7 with other commonly used cyanine dyes.
| Property | Cy3 | Cy5 | Cy7 |
| Excitation Maximum (λex) | ~550 nm | ~649 nm | ~750 nm[2] |
| Emission Maximum (λem) | ~570 nm | ~667 nm | ~776 nm[2][3] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹[2] | ~200,000 - 276,000 M⁻¹cm⁻¹[3] |
| Quantum Yield (Φ) | ~0.15 | ~0.27[2] | ~0.28[3] |
| Spectral Range | Visible (Green-Yellow) | Far-Red | Near-Infrared (NIR)[2] |
| Key Advantages | Bright and photostable | Bright, versatile for in vitro use | Deep tissue penetration, low autofluorescence[2] |
While Cy7 offers significant advantages for in vivo and deep-tissue imaging, it's important to note that cyanine dyes can be susceptible to photobleaching. Studies have shown that Alexa Fluor dyes, another class of fluorescent probes, can exhibit greater photostability compared to their Cy dye counterparts.[4][5][6][7]
Experimental Protocols for Validating Specificity
To ensure that this compound is labeling your protein of interest specifically, a combination of the following experimental approaches is recommended.
Competitive Labeling Assay
This method is a cornerstone for demonstrating target-specific binding. By pre-incubating your sample with an excess of a known, unlabeled inhibitor or ligand for your target protein, you can effectively block the binding site. Subsequent labeling with this compound should result in a significantly reduced fluorescence signal if the probe is indeed binding to the intended target.
Protocol:
-
Sample Preparation: Prepare replicate samples of your cell lysate, purified protein, or fixed cells.
-
Inhibitor Pre-incubation: To one set of samples, add a known inhibitor of the target protein at a concentration 10-100 fold higher than that of the this compound probe. To a control set of samples, add the vehicle (e.g., DMSO) used to dissolve the inhibitor. Incubate for 30-60 minutes at the appropriate temperature.
-
This compound Labeling: Add this compound to all samples at the desired final concentration. Incubate for 1-2 hours, protected from light.
-
Click Chemistry: Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-containing reporter tag (e.g., biotin-azide for enrichment or a different fluorophore-azide for two-color imaging).
-
Analysis:
-
In-Gel Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE and visualize the fluorescence using an appropriate NIR imaging system. A significant decrease in the fluorescence intensity of the target protein band in the inhibitor-treated sample compared to the control indicates specific labeling.
-
Western Blot: After in-gel fluorescence scanning, transfer the proteins to a membrane and probe with an antibody against your target protein to confirm its identity.
-
In-Gel Fluorescence Scanning and Total Protein Staining
Visualizing the fluorescence signal directly in the gel provides a straightforward assessment of labeling specificity. A highly specific probe will result in a limited number of fluorescent bands, with the most prominent band corresponding to the molecular weight of the target protein.
Protocol:
-
Labeling and Click Reaction: Label your protein sample with this compound and perform the click reaction as described above.
-
SDS-PAGE: Separate the labeled proteins on a polyacrylamide gel.
-
Fluorescence Imaging: Scan the gel using a fluorescence imager with filters appropriate for Cy7 (e.g., excitation at ~750 nm and emission at ~780 nm).
-
Total Protein Staining: After fluorescence imaging, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all protein bands.
-
Analysis: Compare the fluorescent bands with the total protein stain. The primary fluorescent band should align with the band corresponding to your target protein. The presence of multiple, strong fluorescent bands at other molecular weights may indicate off-target labeling. It is important to note that even with highly specific probes, a trace amount of non-specific labeling can sometimes be observed.[4]
Mass Spectrometry-Based Proteomics for Off-Target Identification
For a comprehensive and unbiased assessment of labeling specificity, mass spectrometry (MS) is the gold standard. This technique can identify all proteins that are labeled by this compound, allowing for the definitive identification of any off-target interactions.
Protocol:
-
Labeling and Enrichment: Label your cell lysate with this compound. For the click reaction, use an azide-biotin tag. Following the click reaction, enrich the biotinylated proteins using streptavidin-coated beads.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digest to release the peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the labeled proteins. The relative abundance of identified proteins can be quantified to distinguish between high-affinity targets and lower-affinity off-targets.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the biological context of this compound labeling, the following diagrams are provided.
References
- 1. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Chemical Tools and Mass Spectrometry-based Approaches for Exploring Re" by Lei Wang [digitalcommons.lib.uconn.edu]
- 3. Site-Specific Labeling of Proteins with Near-IR Heptamethine Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Cy7-YNE and Alexa Fluor 750 Alkyne for In Vivo Imaging
For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) fluorescence imaging, the choice of a suitable fluorophore is a critical decision that directly influences experimental success. Among the available options, cyanine (B1664457) 7 (Cy7) and Alexa Fluor 750 have become leading dyes for applications demanding deep tissue penetration and high signal-to-noise ratios. This guide presents an objective, data-driven comparison of the alkyne-functionalized versions of these fluorophores, Cy7-YNE and Alexa Fluor 750 alkyne, to assist in selecting the optimal probe for specific research needs.
This comprehensive analysis examines the spectral properties, relative brightness, and photostability of this compound and Alexa Fluor 750 alkyne. Additionally, it provides detailed experimental protocols for biomolecule conjugation via click chemistry and a general workflow for in vivo NIR imaging, offering a practical framework for the application of these powerful research tools.
Spectral and Photophysical Properties: A Quantitative Overview
The performance of a fluorophore is fundamentally determined by its spectral and photophysical characteristics. These parameters, including excitation and emission maxima, molar extinction coefficient, and quantum yield, dictate the dye's brightness and its compatibility with various imaging systems. While direct comparative data for the alkyne derivatives is limited, the properties of the parent dyes provide a strong indication of their performance.
| Property | This compound | Alexa Fluor 750 Alkyne |
| Maximum Excitation (nm) | ~745 - 750[1] | ~749 - 756[1][2] |
| Maximum Emission (nm) | ~770 - 800[1] | ~775 - 779[1][3] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~199,000 - 250,000[1] | ~270,000 - 290,000[2][4] |
| Quantum Yield (Φ) | ~0.12 - 0.30[1][5] | ~0.12[1][6][7] |
| Relative Brightness | Good | Excellent[1][8][9][10][11] |
| Photostability | Moderate | High[1][8][9][10][11] |
Key Insights: Both this compound and Alexa Fluor 750 alkyne possess highly similar spectral profiles, rendering them compatible with imaging instruments equipped with laser lines in the 730-750 nm range and appropriate emission filters.[1] While both dyes exhibit high molar extinction coefficients, indicating efficient light absorption, some data suggests that Alexa Fluor 750 alkyne may have a slight advantage.[2][4] The quantum yield, which measures the efficiency of converting absorbed light into emitted fluorescence, appears to be comparable, with some sources indicating a potentially higher quantum yield for Cy7 under certain conditions.[1][5]
Beyond these fundamental properties, the practical performance of a fluorophore in an experimental setting is of utmost importance. Brightness, a composite of the molar extinction coefficient and quantum yield, and photostability, the dye's resistance to degradation upon light exposure, are critical factors for achieving high-quality images. The consensus in the scientific literature and manufacturer data suggests that the Alexa Fluor family of dyes, including Alexa Fluor 750, generally demonstrates superior performance in terms of both brightness and photostability when compared to traditional cyanine dyes like Cy7.[1][8][9][10][11] This can lead to improved signal-to-noise ratios, shorter exposure times, and enhanced experimental robustness.
Experimental Protocols
To provide a practical context for the use of these dyes, the following sections outline a standardized protocol for conjugating alkyne-functionalized dyes to azide-modified biomolecules via copper-catalyzed click chemistry, and a general workflow for in vivo near-infrared imaging.
Biomolecule Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for labeling an azide-modified protein with this compound or Alexa Fluor 750 alkyne.
Materials:
-
Azide-modified protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5.
-
This compound or Alexa Fluor 750 alkyne, dissolved in anhydrous DMSO to a stock concentration of 10 mM.
-
Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water).
-
Sodium ascorbate (B8700270) (100 mM in water, freshly prepared).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the alkyne-dye. A molar ratio of 1:3 to 1:10 (protein:dye) is a good starting point, but may require optimization.
-
Prepare the Catalyst Solution: In a separate tube, mix the CuSO₄ solution with the THPTA ligand solution at a 1:5 molar ratio.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-dye mixture, followed immediately by the copper-ligand catalyst solution. The final concentration of the catalyst can be in the range of 0.1-1 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
General Workflow for In Vivo Near-Infrared Imaging
This workflow outlines the key steps for performing in vivo imaging in a small animal model using a NIR-labeled targeting agent.
Animal Model:
-
Use of athymic nude mice is recommended to minimize light scattering and absorption by fur. If other strains are used, the imaging area should be carefully shaved.
Procedure:
-
Probe Administration: Inject the fluorescently labeled probe (e.g., antibody-dye conjugate) into the animal, typically via intravenous (tail vein) injection. The dosage will depend on the specific probe and target.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the animal and place it in a near-infrared imaging system.
-
Image Acquisition: Acquire images using the appropriate excitation and emission filters for the selected dye (e.g., excitation ~740 nm, emission ~790 nm).[1]
-
Data Analysis: Quantify the fluorescence signal in the regions of interest (e.g., tumor, organs) to assess probe accumulation, biodistribution, and target engagement.
-
Ex Vivo Analysis (Optional): After the final in vivo imaging session, euthanize the animal and excise organs of interest for ex vivo imaging to confirm the in vivo signal distribution.
Conclusion
Both this compound and Alexa Fluor 750 alkyne are potent tools for near-infrared in vivo imaging, enabling deep tissue penetration and low autofluorescence for sensitive applications. While their core spectral characteristics are similar, the available evidence suggests that Alexa Fluor 750 alkyne offers notable advantages in terms of brightness and photostability.[1][8][9][10][11] These advantages can translate to superior signal-to-noise ratios, decreased exposure times, and greater overall experimental robustness.
For researchers prioritizing the highest possible sensitivity and photostability in their near-infrared imaging experiments, Alexa Fluor 750 alkyne is likely the preferable choice. However, this compound remains a viable and often more cost-effective alternative for many applications. The ultimate selection of the optimal dye will depend on the specific requirements of the experiment, including the expression level of the target, the necessary imaging duration, and budgetary considerations. The experimental protocols provided here offer a solid foundation for the successful implementation of either of these valuable near-infrared fluorophores in your research.
References
- 1. benchchem.com [benchchem.com]
- 2. IR 750 Alkyne | IRDye® 750 Alkyne analog | AxisPharm [axispharm.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Cy7-YNE and Cy5-YNE for Deep-Tissue Penetration
In the realm of in vivo fluorescence imaging, the choice of fluorophore is paramount to achieving high-quality, deep-tissue visualization. For researchers and drug development professionals, cyanine (B1664457) dyes have emerged as indispensable tools. This guide provides an objective comparison of two alkyne-functionalized cyanine dyes, Cy7-YNE and Cy5-YNE, with a focus on their deep-tissue penetration capabilities, supported by experimental data and detailed methodologies.
Introduction to this compound and Cy5-YNE
This compound and Cy5-YNE are derivatives of the cyanine dyes Cy7 and Cy5, respectively. The "-YNE" functional group, an alkyne, allows for their efficient and specific attachment to molecules of interest (e.g., proteins, antibodies, nanoparticles) via "click chemistry," a set of biocompatible and highly efficient reactions.[1] This method of bioconjugation is a cornerstone of modern molecular imaging, enabling the precise tracking of labeled entities within a living organism.
The fundamental difference between Cy7 and Cy5 lies in their spectral properties. Cy5 operates in the far-red region of the spectrum, while Cy7 emits in the near-infrared (NIR) range.[2] This distinction is critical for deep-tissue imaging, as biological tissues exhibit a "near-infrared window" (approximately 700-900 nm) where the absorption and scattering of light by endogenous components like hemoglobin and water are significantly reduced.[3]
Superiority of this compound for Deep-Tissue Imaging
For deep-tissue penetration and in vivo imaging, this compound holds a distinct advantage over Cy5-YNE.[2][3] The longer excitation and emission wavelengths of Cy7 fall squarely within the NIR window, leading to several key benefits:
-
Reduced Tissue Autofluorescence: Biological tissues naturally fluoresce when excited by light, creating a background signal that can obscure the signal from the targeted fluorophore. This autofluorescence is substantially lower in the NIR region, resulting in a higher signal-to-background ratio (SBR) for Cy7-based probes.[2][4]
-
Minimized Light Scattering: Light scattering by tissues decreases as the wavelength increases. Consequently, the NIR light used to excite Cy7 and its emitted fluorescence can penetrate deeper into tissues compared to the far-red light associated with Cy5.[3]
-
Enhanced Signal Penetration: Due to the reduced absorption and scattering, a greater proportion of the excitation light reaches the Cy7-labeled target deep within the tissue, and more of the emitted fluorescence can be detected externally. This translates to the ability to visualize structures at greater depths.[5]
Experimental evidence consistently supports the superiority of Cy7 for deep-tissue applications. Studies comparing cyanine dyes for in vivo tumor imaging have shown that Cy7-labeled antibodies are more effective at visualizing large and deep-seated tumors compared to their Cy5-labeled counterparts.[5]
Quantitative Data Comparison
The following tables summarize the key photophysical properties of Cy5 and Cy7, which are directly relevant to the performance of Cy5-YNE and this compound in deep-tissue imaging.
| Property | Cy5 | Cy7 | Reference |
| Excitation Maximum (λex) | ~649-651 nm | ~750-770 nm | [2] |
| Emission Maximum (λem) | ~667-670 nm | ~775-800 nm | [2] |
| Spectral Range | Far-Red | Near-Infrared (NIR) | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Information not readily available in a comparable format | [2] |
| Quantum Yield (Φ) | ~0.27 | Information not readily available in a comparable format | [2] |
| Parameter | Cy5-labeled Antibody (Illustrative) | Cy7-labeled Antibody (Illustrative) |
| Tumor-to-Background Ratio (TBR) at 24h | 4.8 ± 0.5 | 6.2 ± 0.7 |
| Signal-to-Background Ratio (SBR) in vivo | 48.2 (single filter) | 124.2 (three filters) |
Note: The TBR and SBR data are illustrative and can vary based on the specific tumor model, imaging system, and probe concentration.
Experimental Protocols
The following provides a detailed methodology for a comparative in vivo imaging study to evaluate the deep-tissue penetration of a targeting molecule labeled with either this compound or Cy5-YNE.
Bioconjugation via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an azide-modified antibody with this compound or Cy5-YNE.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃)
-
This compound or Cy5-YNE
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
PD-10 desalting columns
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the mAb-N₃ in PBS at a concentration of 5 mg/mL.
-
Prepare a 10 mM stock solution of this compound or Cy5-YNE in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water, freshly made before use.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the mAb-N₃ solution with a 5 to 10-fold molar excess of the Cy-YNE dye.
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the antibody-dye solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a PD-10 desalting column with PBS.
-
Load the reaction mixture onto the column.
-
Elute the labeled antibody with PBS, collecting the colored fractions. The labeled antibody will elute first.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the respective absorbance maximum for Cy5 (~650 nm) or Cy7 (~750 nm).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Comparative In Vivo Imaging in a Tumor-Bearing Mouse Model
This protocol outlines the steps for a head-to-head comparison of the Cy7- and Cy5-labeled antibodies for deep-tissue tumor imaging.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)
-
Cy7-labeled mAb and Cy5-labeled mAb
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Cy5 and Cy7
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using an induction chamber with 2-3% isoflurane (B1672236) and maintain anesthesia with 1-2% isoflurane via a nose cone.
-
To reduce autofluorescence from their diet, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[3]
-
-
Probe Administration:
-
Divide the mice into two groups.
-
Inject one group with the Cy7-labeled mAb and the other group with the Cy5-labeled mAb via the tail vein. A typical dose is 1-5 nmol of the dye-conjugate per mouse in a volume of 100-200 µL.[6]
-
-
In Vivo Imaging:
-
Acquire a baseline image before injection to assess background autofluorescence.
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[6]
-
Use the appropriate filter sets for each dye:
-
For Cy5: Excitation ~640 nm, Emission ~680 nm.
-
For Cy7: Excitation ~745 nm, Emission ~780 nm.[6]
-
-
-
Ex Vivo Analysis:
-
At the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs to confirm the in vivo signal and assess the biodistribution of the labeled antibodies.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle tissue) in the in vivo images.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Quantify the fluorescence intensity per gram of tissue from the ex vivo organ images.
-
Visualizations
Caption: Comparison of deep-tissue light penetration for Cy5-YNE and this compound.
Caption: Workflow for comparative in vivo imaging of Cy-YNE labeled antibodies.
Conclusion
The choice between this compound and Cy5-YNE for deep-tissue imaging is clear. The near-infrared properties of this compound make it the superior choice, offering significantly better tissue penetration, reduced autofluorescence, and a higher signal-to-background ratio compared to the far-red Cy5-YNE.[2][5] For researchers and drug development professionals aiming to visualize biological processes in deep tissues or whole-animal models, this compound provides the sensitivity and clarity required for robust and reliable results. The provided experimental protocols offer a framework for conducting a direct comparison and leveraging the advantages of these powerful fluorescent probes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Quantum Yield of Cy7-YNE and Other Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yield of Cy7-YNE, a terminal alkyne-modified cyanine (B1664457) dye, with other widely used cyanine dyes such as Cy3, Cy5, and Cy7. The data presented is supported by established experimental methodologies to assist researchers in selecting the optimal fluorophore for their specific applications, ranging from molecular imaging to drug development.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of a fluorophore in converting absorbed photons into emitted fluorescent light. A higher quantum yield indicates a brighter fluorescent probe, which is often desirable for enhanced sensitivity in various assays. The following table summarizes the reported quantum yields for this compound and other common cyanine dyes. It is important to note that quantum yield values are highly dependent on the solvent environment.
| Dye | Quantum Yield (Φ) | Solvent/Environment |
| This compound | ~0.3 | Not Specified |
| Cy7 | 0.28 - 0.3 | Methanol, PBS [1] |
| Cy5 | 0.20 - 0.3 | Aqueous buffer, PBS[2] |
| Cy3 | 0.04 - 0.24 | Aqueous buffer, PBS[3] |
Experimental Protocol: Relative Quantum Yield Measurement
The determination of fluorescence quantum yield is crucial for the characterization of new fluorescent probes and for the comparative analysis of existing dyes. The relative method, detailed below, is a widely adopted technique that involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.[2][4]
Materials:
-
Fluorometer (Spectrofluorometer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline (PBS), ethanol, methanol)
-
Fluorescence Standard with a known quantum yield in the spectral region of the sample (e.g., Rhodamine 6G in ethanol, Cresyl Violet in methanol)
-
Sample dye (e.g., this compound)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions for both the standard and the sample dye in the chosen solvent. It is critical to ensure that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to mitigate the inner filter effect.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions. Record the absorbance value at the excitation wavelength that will be used for fluorescence measurements.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.
-
Measure the fluorescence emission spectra for all solutions of both the standard and the sample. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector gain) are kept constant throughout the measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
The slope of the resulting linear fit for each dye is proportional to its quantum yield.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (Slope_s / Slope_std) * (n_s² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_s is the slope of the plot for the sample.
-
Slope_std is the slope of the plot for the standard.
-
n_s is the refractive index of the solvent used for the sample.
-
n_std is the refractive index of the solvent used for the standard.
-
Visualizing the Experimental Workflow and Dye Comparison
To further clarify the experimental process and the relationship between the dyes, the following diagrams are provided.
Caption: Workflow for Relative Quantum Yield Measurement.
Caption: Quantum Yield Comparison of Cyanine Dyes.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
Mastering Precision: A Guide to Calculating the Degree of Labeling for Cy7-YNE
For researchers, scientists, and drug development professionals, the precise quantification of fluorescent labeling is paramount for reproducible and reliable experimental outcomes. The Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a biomolecule, is a critical parameter in bioconjugation. This guide provides a comprehensive comparison and detailed protocol for calculating the DOL of proteins labeled with Cy7-YNE, a near-infrared (NIR) fluorescent dye featuring an alkyne group for click chemistry applications.
The accuracy of fluorescence-based assays hinges on a well-characterized bioconjugate. An optimal DOL is crucial; under-labeling can lead to weak signal and reduced sensitivity, while over-labeling can cause fluorescence quenching and potentially alter the biological activity of the protein.[1][2] Therefore, meticulous calculation of the DOL is a fundamental step in any labeling workflow.
Experimental Protocol: Spectrophotometric Determination of DOL
The most common and accessible method for determining the DOL of a protein-dye conjugate is through UV-Vis spectrophotometry.[1] This technique relies on measuring the absorbance of the conjugate at two specific wavelengths: 280 nm (the characteristic absorbance maximum for proteins) and the maximum absorbance wavelength (λ_max) of the dye.
Materials:
-
This compound labeled protein conjugate (purified from unreacted dye)
-
Purification buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification of the Conjugate: It is imperative to remove all non-conjugated this compound from the labeled protein solution. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]
-
Spectrophotometer Setup: Blank the spectrophotometer with the purification buffer used for the final elution or dialysis of the conjugate.
-
Absorbance Measurements:
-
Measure the absorbance of the purified this compound protein conjugate at 280 nm (A_280).
-
Measure the absorbance of the conjugate at the λ_max of Cy7, which is approximately 750 nm (A_max).[1]
-
Note: If the absorbance reading is above 2.0, dilute the sample with a known volume of purification buffer and re-measure. Remember to account for this dilution factor in the calculations.[4]
-
-
Calculation of DOL: The DOL is calculated using the following formula[1]:
Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein
DOL = A_max / (ε_dye × Protein Concentration (M))
Where:
-
A_280 = Absorbance of the conjugate at 280 nm
-
A_max = Absorbance of the conjugate at the λ_max of Cy7 (~750 nm)
-
CF = Correction factor for the dye's absorbance at 280 nm. For Cy7, this value is approximately 0.036 .[5][6]
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to the protein being labeled. For example, the molar extinction coefficient of IgG is approximately 210,000 M⁻¹cm⁻¹.
-
ε_dye = Molar extinction coefficient of Cy7 at its λ_max. This value is approximately 250,000 M⁻¹cm⁻¹ .[6]
-
Data Presentation: Key Parameters for Cy7 and Alternatives
For researchers selecting a fluorescent label, a direct comparison of key photophysical properties is essential. The following table summarizes these properties for Cy7 and two common alternative NIR dyes.
| Property | Cy7 | Alexa Fluor 750 | ATTO 740 |
| Excitation Maximum (λ_ex) | ~750 nm | ~749 nm | ~740 nm |
| Emission Maximum (λ_em) | ~776 nm | ~775 nm | ~764 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[6] | ~290,000 cm⁻¹M⁻¹ | ~200,000 cm⁻¹M⁻¹ |
| Correction Factor (CF at 280 nm) | 0.036[5][6] | ~0.04 | Not readily available |
| Reactive Group Example | Alkyne (for click chemistry) | NHS Ester, Maleimide, Alkyne | NHS Ester, Maleimide, Alkyne |
| Key Advantages | High extinction coefficient | High photostability and brightness | High photostability and brightness |
Workflow for DOL Calculation of this compound Labeled Protein
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the DOL of a this compound labeled protein.
Caption: Workflow for determining the Degree of Labeling (DOL) of a this compound labeled protein.
Comparison with Alternative Labeling Chemistries
While this compound utilizes click chemistry for conjugation to azide-modified biomolecules, other common reactive groups for protein labeling include N-hydroxysuccinimide (NHS) esters and maleimides.
-
NHS esters react with primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins. This is a widely used and robust method, but it can be less specific if multiple reactive amines are present.
-
Maleimides react specifically with free sulfhydryl groups (cysteine residues). This allows for more site-specific labeling if the protein has a limited number of accessible cysteines.
-
Click Chemistry (Alkyne-Azide) offers a highly specific and bioorthogonal conjugation strategy. By introducing an azide (B81097) group into the protein at a specific site (e.g., through unnatural amino acid incorporation), the alkyne-containing dye can be precisely attached with high efficiency and under mild conditions.
The choice of labeling chemistry depends on the specific protein, the desired site of labeling, and the experimental requirements. The method for calculating the DOL remains the same regardless of the conjugation chemistry used.
References
- 1. benchchem.com [benchchem.com]
- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Cyanine 7 monoacid [equivalent to Cy7® acid] | AAT Bioquest [aatbio.com]
- 6. Cy7 NHS Ester | AAT Bioquest [aatbio.com]
A Head-to-Head Battle of Near-Infrared Dyes: Unveiling the Photostability of Cy7-YNE versus IRDye 800CW
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the selection of a robust and stable fluorophore is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of the photostability of two prominent NIR dyes: Cy7-YNE and IRDye 800CW, supported by available experimental data and detailed methodologies.
In the realm of NIR imaging, which offers advantages of deep tissue penetration and reduced autofluorescence, the photostability of the fluorescent probe—its resistance to photochemical degradation upon light exposure—is a critical performance metric. Both this compound, a cyanine (B1664457) dye functionalized with an alkyne group for click chemistry applications, and IRDye 800CW, a well-established NIR dye, are workhorses in various applications, from cellular imaging to in vivo studies. However, their performance under continuous or high-intensity illumination can differ significantly, impacting experimental outcomes.
Quantitative Performance at a Glance
While direct, side-by-side quantitative photobleaching data for this compound is limited in peer-reviewed literature, a comparative analysis can be drawn from studies on structurally similar Cy7 derivatives, such as Sulfo Cy7. The available data indicates a clear advantage for IRDye 800CW in terms of photostability.
| Property | Cy7 Derivative (Sulfo Cy7 bis-COOH) | IRDye 800CW |
| Excitation Maximum (nm) | ~750 | ~774 |
| Emission Maximum (nm) | ~773 | ~789 |
| Quantum Yield | ~0.24 | ~0.25 |
| Relative Photostability | Moderate | High |
| Key Features | Bifunctional for cross-linking, good water solubility. | Excellent photostability, high signal-to-noise ratio. |
| Potential Limitations | Lower photostability compared to some alternatives. | - |
Note: Data for Sulfo Cy7 bis-COOH is used as a proxy for a Cy7 derivative and has been compiled from various sources.[1]
Studies have qualitatively described the photobleaching of Cy7 as "relatively rapid" under irradiation.[2] In contrast, IRDye 800CW is consistently reported to have high photostability, making it a preferred choice for applications requiring prolonged or repeated light exposure.[1]
Experimental Protocol: A Framework for Direct Comparison
To empower researchers to conduct their own head-to-head comparisons within their specific experimental context, the following protocol outlines a standardized method for assessing the photostability of this compound and IRDye 800CW. This methodology is adapted from common practices for evaluating fluorophore photostability.[1][3]
Objective: To quantify and compare the rate of photobleaching of this compound and IRDye 800CW under continuous laser excitation.
Materials:
-
This compound and IRDye 800CW, NHS ester or other relevant reactive forms
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope equipped with:
-
A suitable NIR laser line (e.g., 750-780 nm)
-
A sensitive detector (e.g., sCMOS or EMCCD camera)
-
Appropriate filter sets for each dye
-
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare 1 mg/mL stock solutions of this compound and IRDye 800CW in anhydrous DMSO.
-
From the stock solutions, prepare fresh 1 µM working solutions of each dye in PBS (pH 7.4).
-
Mount a small volume of each working solution on a microscope slide and cover with a coverslip.
-
-
Imaging Setup:
-
Turn on the fluorescence microscope and allow the laser to stabilize.
-
Set the imaging parameters (laser power, exposure time, camera gain) to be identical for both dyes. The initial fluorescence intensity should be well within the dynamic range of the detector and not saturated.
-
-
Photobleaching Experiment:
-
Focus on the sample and acquire an initial image (t=0).
-
Continuously illuminate a defined region of interest (ROI) with the laser.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without dye.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.
References
Evaluating Cy7-YNE for Multiplex Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of multiplex imaging, the choice of fluorophores and conjugation strategies is critical for achieving high-quality, reproducible data. This guide provides a comprehensive evaluation of Cy7-YNE, a near-infrared (NIR) cyanine (B1664457) dye functionalized with an alkyne group, for its application in multiplex imaging. We will objectively compare its performance with alternative approaches and provide the necessary framework for its experimental implementation.
Executive Summary
This compound offers the distinct advantage of participating in bioorthogonal click chemistry reactions, enabling covalent and highly specific labeling of target molecules. Its emission in the near-infrared spectrum minimizes tissue autofluorescence, a significant benefit for in vivo and deep-tissue imaging. However, its performance in high-plex imaging, particularly concerning photostability and signal retention across multiple cycles, requires careful consideration and comparison with established alternatives. This guide will walk you through the key performance indicators, comparative technologies, and the experimental design necessary to effectively evaluate and implement this compound in your multiplex imaging workflows.
Data Presentation: A Comparative Framework
While direct head-to-head quantitative data for this compound against all possible alternatives is not extensively published, we can establish a framework for comparison based on the known properties of cyanine dyes, click chemistry, and common multiplexing fluorophores. Researchers are encouraged to generate their own data following the provided protocols to populate such a table for their specific experimental context.
Table 1: Quantitative Comparison of Fluorophores for Multiplex Imaging
| Feature | This compound (via Click Chemistry) | Alexa Fluor Dyes (e.g., AF647, AF750) | DyLight Dyes (e.g., Dy650, Dy750) | Quantum Dots (e.g., Qdot 655, Qdot 705) |
| Excitation Max (nm) | ~743-750 | Varies by dye (e.g., AF647: ~650, AF750: ~749) | Varies by dye (e.g., Dy650: ~652, Dy750: ~747) | Broad (e.g., 405-600) |
| Emission Max (nm) | ~767-776 | Varies by dye (e.g., AF647: ~665, AF750: ~775) | Varies by dye (e.g., Dy650: ~672, Dy750: ~770) | Varies by dye (e.g., Qdot 655: ~655, Qdot 705: ~705) |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~200,000 - 250,000 | High (e.g., AF647: ~270,000) | High (e.g., Dy650: ~250,000) | Very High |
| Quantum Yield | Moderate (~0.1-0.3) | High (e.g., AF647: ~0.33) | Moderate to High | Very High (0.5-0.9) |
| Photostability | Moderate to Good | Excellent | Good | Excellent |
| Conjugation Chemistry | Click Chemistry (Alkyne-Azide) | NHS Ester, Maleimide | NHS Ester, Maleimide | Amine, Carboxyl, Biotin |
| Signal Quenching at High DOL | Can be a concern with Cy dyes | Less prone to quenching | Moderate | Minimal |
| Suitability for Cyclic Imaging | Potentially high (covalent bond) | High | Moderate to High | High |
| Cost | Moderate to High | High | Moderate | Very High |
Note: DOL refers to the Degree of Labeling. The performance of this compound can be influenced by the specific click chemistry reaction used (e.g., copper-catalyzed vs. strain-promoted).
Experimental Protocols
To effectively evaluate this compound, a well-defined experimental protocol is essential. Below is a generalized workflow for a cyclic immunofluorescence (CycIF) experiment using this compound.
Protocol: Cyclic Immunofluorescence (CycIF) with this compound
This protocol assumes the target protein is labeled with an azide-modified primary antibody.
1. Sample Preparation:
-
Fix and permeabilize tissue sections or cells as per standard immunofluorescence protocols.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites using a suitable blocking buffer (e.g., 5% BSA in PBS).
2. Primary Antibody Incubation (Azide-Modified):
-
Incubate the sample with the azide-modified primary antibody at the optimized concentration overnight at 4°C.
-
Wash three times with PBS-T (PBS with 0.05% Tween-20).
3. Click Chemistry Reaction (Copper-Catalyzed):
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
This compound (e.g., 5-10 µM)
-
Copper (II) sulfate (B86663) (CuSO₄) (e.g., 100 µM)
-
A reducing agent (e.g., Sodium Ascorbate, 500 µM)
-
A copper ligand (e.g., TBTA, 100 µM) in a suitable buffer (e.g., PBS).
-
-
Incubate the sample with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS-T.
4. Imaging (Cycle 1):
-
Mount the sample with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Acquire images using a fluorescence microscope with appropriate filter sets for DAPI and Cy7.
5. Fluorophore Inactivation/Antibody Stripping:
-
To proceed to the next cycle, the fluorescent signal from Cy7 needs to be quenched or the antibody stripped. Common methods include:
-
Chemical Bleaching: Incubate with a solution of 3% H₂O₂ and 20 mM NaOH in PBS for 30-60 minutes.
-
Antibody Stripping: Use a stripping buffer (e.g., containing SDS and β-mercaptoethanol) at 50°C for 30 minutes.
-
-
Wash thoroughly with PBS.
6. Subsequent Cycles:
-
Repeat steps 2-5 with the next azide-modified primary antibody and a different click-compatible fluorophore if desired, or the same this compound after confirming complete signal removal from the previous cycle.
Mandatory Visualizations
To aid in understanding the experimental and conceptual frameworks, the following diagrams are provided.
Conclusion
This compound presents a compelling option for multiplex imaging, particularly for researchers leveraging click chemistry for its specificity and the NIR window for reduced background. Its covalent attachment to targets is a significant advantage for cyclic imaging methods that require harsh stripping conditions. However, a thorough in-house evaluation of its photostability and brightness in the context of a specific experimental setup is crucial. By following the outlined protocols and using the comparative framework provided, researchers can make an informed decision on whether this compound is the optimal choice for their multiplex imaging needs, paving the way for deeper insights into complex biological systems.
Navigating Specificity: A Comparative Guide to Cross-Reactivity of Cy7-YNE Labeled Antibodies
The advent of click chemistry has provided a powerful tool for the site-specific labeling of antibodies, promising greater homogeneity and control compared to traditional methods. Cy7-YNE, a cyanine-based fluorescent dye featuring a terminal alkyne group, allows for covalent conjugation to azide-modified antibodies via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This approach is gaining traction for its potential to minimize the impact on antibody binding affinity and reduce non-specific interactions. This guide will delve into the cross-reactivity profiles of this compound labeled antibodies and compare their performance with conventionally labeled counterparts.
Understanding Antibody Cross-Reactivity
Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, structurally similar antigen.[2][3] This can lead to false-positive signals and misinterpretation of experimental results.[4] Assessing and minimizing cross-reactivity is a critical aspect of antibody validation.[2][3] A common initial step to predict potential cross-reactivity is to perform a sequence alignment of the immunogen with proteins from other species or related family members using tools like NCBI-BLAST.[2][5] An alignment score of over 85% is often considered a good indicator of potential cross-reactivity.[5]
The Impact of Labeling on Antibody Specificity
The method of antibody labeling can significantly influence its performance. Traditional labeling methods, such as those targeting primary amines (e.g., NHS esters), can result in heterogeneous products with labels attached at various positions, including the antigen-binding site. This can potentially alter the antibody's specificity and affinity. Site-specific labeling techniques, like the one enabled by this compound, offer a more controlled approach, aiming to preserve the integrity of the antigen-binding region.
Comparative Analysis of Labeled Antibody Performance
To evaluate the cross-reactivity of this compound labeled antibodies, a comparative study can be performed against antibodies labeled with other common near-infrared (NIR) fluorophores, such as Alexa Fluor™ 790 and IRDye® 800CW, which are typically conjugated via amine-reactive chemistry.
Table 1: Spectral Properties of NIR Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Cy7 | ~750 | ~773 |
| Alexa Fluor™ 790 | 784 | 814 |
| IRDye® 800CW | 774 | 789 |
Table 2: Comparative Cross-Reactivity Data (Hypothetical ELISA Data)
| Labeled Antibody (Goat Anti-Mouse IgG) | Target Antigen (Mouse IgG) Signal (RFU) | Cross-Reactant (Rat IgG) Signal (RFU) | Cross-Reactant (Rabbit IgG) Signal (RFU) | % Cross-Reactivity (Rat) | % Cross-Reactivity (Rabbit) |
| This compound Labeled | 45,000 | 450 | 225 | 1.0% | 0.5% |
| Alexa Fluor™ 790 Labeled | 48,000 | 960 | 480 | 2.0% | 1.0% |
| IRDye® 800CW Labeled | 46,500 | 744 | 372 | 1.6% | 0.8% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess antibody cross-reactivity.
Antibody Labeling with this compound
This protocol assumes the antibody has been engineered to contain an azide (B81097) group for click chemistry.
Materials:
-
Azide-modified antibody
-
This compound[1]
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Amine-free buffer (e.g., PBS), pH 7.4
-
Desalting column
Procedure:
-
Prepare the antibody in an amine-free buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh solution of copper (II) sulfate and THPTA in water.
-
Prepare a fresh solution of sodium ascorbate in water.
-
In a microcentrifuge tube, combine the azide-modified antibody, the copper/THPTA solution, and the this compound stock solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled antibody from excess dye and reagents using a desalting column.
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~750 nm.
Cross-Reactivity Testing by ELISA
Materials:
-
96-well high-binding microplate
-
Antigens (target and potential cross-reactants)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
This compound labeled antibody and other labeled antibodies for comparison
-
Wash buffer (PBST)
-
Fluorescence microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the target antigen and potential cross-reacting antigens at a concentration of 1-10 µg/mL in PBS overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the fluorescently labeled antibodies to the wells and incubate for 1-2 hours at room temperature, protected from light.
-
Wash the plate five times with wash buffer.
-
Read the plate on a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of cross-reactivity as: (Signal from cross-reactant / Signal from target antigen) x 100%.
Cross-Reactivity Testing by Western Blot
Materials:
-
Protein lysates containing the target antigen and potential cross-reactants
-
SDS-PAGE gels and electrophoresis equipment
-
Nitrocellulose or low-fluorescence PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Fluorescently labeled primary or secondary antibodies
-
Fluorescent imaging system
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the fluorescently labeled primary antibody (or unlabeled primary followed by a fluorescently labeled secondary antibody) overnight at 4°C, protected from light.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Image the blot using a fluorescent imaging system with the appropriate laser and emission filters.
-
Analyze the bands to assess specificity and cross-reactivity.
Visualizing Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for site-specific antibody labeling using this compound and click chemistry.
Caption: Experimental workflow for determining antibody cross-reactivity using ELISA.
Caption: Conceptual diagram illustrating specific antibody binding versus cross-reactivity.
Conclusion
The choice of antibody labeling strategy can have a profound impact on the reliability of immunoassay data. Site-specific conjugation methods, such as those employing this compound and click chemistry, offer the potential for producing more homogeneous and specific reagents. By carefully assessing cross-reactivity through rigorous experimental validation, researchers can enhance the accuracy and reproducibility of their findings. This guide provides a framework for comparing the performance of this compound labeled antibodies and selecting the most appropriate tools for your research needs.
References
Safety Operating Guide
Proper Disposal Procedures for Cy7-YNE
This document provides comprehensive guidance on the proper disposal of Cy7-YNE, a fluorescent dye commonly used in research and development for labeling proteins, antibodies, and peptides.[1] Adherence to these procedures is essential for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact.
Immediate Safety and Handling
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a suitable protective lab coat.
-
-
Work Environment: All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.
-
First Aid Measures:
-
Skin Contact: Rinse with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: If you feel unwell, seek medical advice. Inhalation is not an expected hazard under normal use.
-
Waste Characterization and Segregation
Proper segregation of chemical waste is a critical first step in the disposal process. This compound waste should be classified as hazardous chemical waste. At a minimum, waste should be segregated into acids, bases, halogenated solvents, and non-halogenated solvents.[2]
-
Solid Waste: Includes any items contaminated with this compound, such as:
-
Unused or expired this compound powder.
-
Contaminated gloves, weigh boats, and pipette tips.
-
Spill cleanup materials.
-
-
Liquid Waste: Includes any solutions containing this compound:
-
Aqueous solutions used in experiments.
-
Solutions of this compound in organic solvents (e.g., DMSO, DMF).
-
Step-by-Step Disposal Protocol
Follow this protocol for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection
-
Solid Waste: Place all solid this compound waste into a designated, durable, and sealable container. Double bagging in clear poly bags may be appropriate for items like contaminated gloves and paper towels.
-
Liquid Waste:
-
Collect aqueous solutions containing this compound in a dedicated, leak-proof container.
-
If this compound is in an organic solvent, it must be collected in the appropriate organic solvent waste container (e.g., "non-halogenated organic solvent waste"). Do not mix incompatible waste streams.[2]
-
Containers should only be filled to 90% capacity to prevent spills.[3]
-
Step 2: Labeling
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Chemical Waste").
-
Step 3: Storage
-
Store sealed and labeled waste containers in a designated and well-ventilated satellite accumulation area within your laboratory.
-
The storage area should be under the direct supervision of laboratory personnel.[3]
-
Ensure secondary containment is used to prevent spills.
Step 4: Final Disposal
-
The disposal of chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures to request a waste pickup.
-
Never dispose of this compound down the drain or in the regular trash. Organic solvents are prohibited from being discharged into the sewer system.[4]
Data Presentation: Waste Stream Summary
The following table summarizes the key information for managing this compound waste streams.
| Waste Stream | Container Type | Required Labeling | Disposal Method |
| Solid this compound Waste | Sealable, chemical-resistant container | "Hazardous Waste: Solid Cyanine Dye (this compound)" | Collection by Institutional EHS |
| Aqueous this compound Solutions | Leak-proof, chemical-resistant bottle | "Hazardous Waste: Aqueous Cyanine Dye (this compound)" | Collection by Institutional EHS |
| Organic Solutions of this compound | Designated solvent waste container | "Hazardous Waste: Non-Halogenated Organic Solvents" (list this compound as a component) | Collection by Institutional EHS |
Experimental Protocols
This document is focused on providing disposal procedures for this compound. For protocols related to the experimental use of this compound, including its application in click chemistry, please refer to the manufacturer's technical documentation and relevant scientific literature.
Mandatory Visualization
The following diagram illustrates the standard workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Cy7-YNE
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized fluorescent labeling agents like Cy7-YNE. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive personal protective equipment plan is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| Protection Type | Required Equipment | Purpose | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes of the chemical solution.[1] | Standard safety glasses do not provide adequate protection from splashes.[1] A full-face shield is recommended when there is a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents direct skin contact with the compound. | Always inspect gloves for any signs of damage before use.[1] Contaminated gloves should be disposed of as hazardous waste according to institutional and local regulations.[1][2] |
| Body Protection | Laboratory coat. | Protects clothing and underlying skin from contamination. | A lab coat should be worn at all times when handling the chemical.[1] For procedures with a higher risk of splashes, an impervious apron over the lab coat is recommended.[1] |
| Respiratory Protection | Chemical fume hood or a NIOSH/MSHA-approved respirator. | Minimizes the risk of inhaling hazardous vapors or dust. | All handling of the solid form and preparation of solutions should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a respirator may be required.[1] |
Experimental Protocols: Handling and Disposal
A systematic approach to the handling and disposal of this compound is crucial for preventing contamination and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning any work, ensure that the designated handling area, preferably a chemical fume hood, is clean and uncluttered.[2] Assemble all necessary equipment, including PPE and spill cleanup materials.[2]
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing (for solid form): To avoid the generation of dust, carefully weigh the solid this compound within the fume hood.
-
Reconstitution: When preparing a solution, slowly add the solvent to the solid dye to prevent splashing.[2]
-
Labeling: Clearly label all containers with the compound name, concentration, preparation date, and any relevant hazard warnings.[2]
-
During Use: Keep containers tightly sealed when not in use.[1] Avoid all contact with skin, eyes, and clothing.[1] Eating, drinking, and smoking are strictly prohibited in the laboratory.[1]
-
After Use: Thoroughly decontaminate all work surfaces and equipment that came into contact with the dye.[2]
Disposal Plan:
All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with institutional and local environmental health and safety (EHS) regulations.[2]
-
Waste Segregation: Do not mix cyanine (B1664457) dye waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2]
-
Containerization: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.[2]
-
Contaminated Materials: All disposable materials that have come into contact with the dye, such as gloves and pipette tips, should be placed in a designated hazardous waste bag or container.[2]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[2] Deface all labels on empty containers before disposal.[2]
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[2]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
